N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Descripción
BenchChem offers high-quality N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
72409-44-0 |
|---|---|
Fórmula molecular |
C23H31N5O6Si |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
Clave InChI |
BXIMKBLGWFFOCA-VGKBRBPRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Origen del producto |
United States |
Chemical structure and properties of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
An In-Depth Technical Guide to the Chemical Structure, Properties, and Synthesis of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Executive Summary
In the rapidly evolving landscape of therapeutic oligonucleotides, the precise control of nucleoside functional groups is paramount. N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a highly specialized, partially protected nucleoside intermediate. While standard 3'→5' solid-phase RNA synthesis typically utilizes 2'-O-TBDMS protection, the 3'-O-TBDMS isomer is a critical building block for two advanced applications: the synthesis of biologically relevant 2'→5' linked oligonucleotides, and the regioselective modification of the 2'-hydroxyl group (such as 2'-O-methylation or 2'-O-methoxyethylation)[1].
This whitepaper deconstructs the physicochemical properties, mechanistic rationale for protecting group selection, and self-validating synthetic protocols required to handle this complex guanosine derivative.
Chemical Structure and Physicochemical Properties
Guanosine is notoriously challenging to manipulate due to the high polarity of its purine ring, poor solubility in standard organic solvents, and the competing nucleophilicity of its exocyclic N2 amine and 2'/3' cis-diol system.
The molecule N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine addresses these challenges through a dual-protection strategy:
-
N2-Benzoyl (Bz): Protects the exocyclic amine. While isobutyryl (iBu) is more common for guanosine, the benzoyl group (CAS 3676-72-0 for the N2-Bz guanosine precursor) offers unique lipophilicity and robust stability against the mildly basic conditions used in downstream alkylations[2][3].
-
3'-O-TBDMS: The tert-butyldimethylsilyl ether provides immense steric bulk, effectively shielding the 3'-position while leaving the 2'-OH and 5'-OH available for orthogonal functionalization[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Significance |
| Molecular Formula | C23H31N5O6Si | Derived from Guanosine + Benzoyl + TBDMS - 2H. |
| Molecular Weight | ~501.61 g/mol | High mass dictates the need for non-polar solvent systems during chromatography. |
| H-Bond Donors | 3 (5'-OH, 2'-OH, N1-H) | Dictates solubility; requires polar aprotic solvents (e.g., DMF, Pyridine) for reactions. |
| H-Bond Acceptors | 7 | Influences chromatographic retention times (Rf). |
| TBDMS Migration | High risk in protic solvents | 3'-O to 2'-O migration occurs via a pentacoordinate silicon transition state in basic/protic media[5]. |
Mechanistic Rationale & Orthogonal Deprotection
The selection of Benzoyl and TBDMS is not arbitrary; it is a masterclass in orthogonal chemistry. As a scientist designing a synthetic route, you must ensure that the removal of one protecting group does not compromise the other.
-
TBDMS Cleavage: Silyl ethers are highly labile to fluoride ions due to the exceptionally strong Si-F bond (~582 kJ/mol). Reagents like Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) will cleave the 3'-O-TBDMS group without affecting the N2-Benzoyl amide[6].
-
Benzoyl Cleavage: The N2-Benzoyl group is cleaved via nucleophilic acyl substitution using concentrated aqueous ammonia or AMA (Ammonia/Methylamine). The TBDMS group is completely stable to these aqueous basic conditions at room temperature.
Orthogonal deprotection matrix for TBDMS and Benzoyl groups.
Experimental Protocols: Synthesis and Isolation
Synthesizing the 3'-O-TBDMS isomer requires a multi-step workflow. Direct silylation of N2-Benzoylguanosine yields a difficult-to-separate mixture of 2'-O, 3'-O, and 2',5'-di-O silylated products[7]. Therefore, temporary 5'-protection is mandatory.
Protocol 1: Synthesis of N2-Benzoylguanosine via Transient Protection
Causality: Direct benzoylation of guanosine will indiscriminately acylate the ribose hydroxyls. We use Trimethylsilyl chloride (TMS-Cl) to transiently block the hydroxyls.
-
Suspend Guanosine (1.0 eq) in anhydrous pyridine under Argon.
-
Add TMS-Cl (5.0 eq) dropwise at 0°C. Stir for 2 hours. The bulky TMS groups protect the 5', 2', and 3' hydroxyls.
-
Add Benzoyl chloride (1.2 eq) dropwise. Stir for 3 hours at room temperature to acylate the N2 amine[8].
-
Quench the reaction by adding cold H₂O, followed by concentrated NH₄OH (aq). The aqueous ammonia rapidly hydrolyzes the labile TMS ethers while leaving the robust N2-Benzoyl group intact.
-
Filter and crystallize the resulting N2-Benzoylguanosine[3].
Protocol 2: 5'-O-Dimethoxytritylation and 3'-O-Silylation
Causality: To force the TBDMS group onto the 2' or 3' position, the primary 5'-OH must be blocked. Silver nitrate is used as a catalyst during silylation to enhance reactivity and influence regioselectivity[7].
-
5'-Protection: React N2-Benzoylguanosine with 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in pyridine. Isolate 5'-O-DMT-N2-Benzoylguanosine.
-
Silylation: Dissolve the 5'-O-DMT intermediate in anhydrous THF. Add Silver Nitrate (AgNO₃, 1.5 eq) and Pyridine (5.0 eq).
-
Add TBDMS-Cl (1.3 eq) and stir at room temperature for 4 hours.
-
Isomer Separation (Critical Step): The reaction yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers. Separate these via silica gel column chromatography using a gradient of Acetone/Petroleum Ether/Triethylamine. Note: The 3'-O-TBDMS isomer typically elutes slower (lower Rf) than the 2'-O-TBDMS isomer due to differing intramolecular hydrogen bonding networks[7].
-
5'-Detritylation: Treat the isolated 5'-O-DMT-3'-O-TBDMS isomer with 3% Dichloroacetic acid (DCA) in Dichloromethane for 5 minutes to remove the DMT group, yielding the final N-Benzoyl-3'-O-TBDMS-guanosine .
Step-by-step synthetic workflow for N-Benzoyl-3'-O-TBDMS-guanosine.
Analytical Validation & Isomerization Risks
A critical failure point in nucleoside chemistry is the undetected migration of the TBDMS group. In protic solvents (like methanol) or under basic conditions, the 3'-O-TBDMS group can equilibrate to the 2'-O-TBDMS isomer[5][9].
Self-Validating QC Protocol: To ensure the integrity of the 3'-O-TBDMS position before downstream use:
-
1H-NMR Spectroscopy: Analyze the chemical shifts of the ribose protons. The proton attached to the carbon bearing the TBDMS group (H3') will experience a distinct upfield shift compared to the free hydroxyl position (H2')[10].
-
2D COSY NMR: Use COSY to definitively trace the coupling from the anomeric proton (H1') to H2' and H3'. The absence of a hydroxyl proton coupling at the 3'-position confirms the regiochemistry.
-
Storage: The final compound must be stored desiccated at -20°C to prevent moisture-induced silyl migration.
Table 2: Isomerization Dynamics
| Parameter | 2'-O-TBDMS Isomer | 3'-O-TBDMS Isomer |
| Thermodynamic Stability | Generally favored | Less favored (steric clash with base) |
| Chromatographic Rf (Silica) | Higher (less polar) | Lower (more polar) |
| Primary Application | 3'→5' RNA Synthesis | 2'→5' RNA Synthesis & 2'-O-Alkylation |
Application in Drug Development
The primary utility of N-Benzoyl-3'-O-TBDMS-guanosine lies in the synthesis of highly modified RNA therapeutics. By locking the 3'-position, researchers can selectively alkylate the 2'-hydroxyl group (e.g., using methyl iodide and sodium hydride to create 2'-O-methyl guanosine derivatives)[1]. 2'-O-methylation is a critical modification in siRNA and antisense oligonucleotides (ASOs), as it confers resistance to nucleases and reduces innate immune immunogenicity.
Furthermore, phosphitylation of the free 2'-OH allows for the solid-phase synthesis of 2'→5' linked RNAs. These atypical linkages are essential for studying the innate immune system, specifically the cGAS-STING pathway and the 2'-5' oligoadenylate synthetase (OAS) antiviral response mechanisms[11].
References
-
ResearchGate. Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation. Retrieved from:[Link]
-
Ogilvie, K. K., et al. (1979). The synthesis of oligoribonucleotides. The use of silyl protecting groups in nucleoside and nucleotide chemistry. Canadian Journal of Chemistry. Retrieved from:[Link]
-
Hakimelahi, G. H., et al. (1981). New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides. Canadian Journal of Chemistry. Retrieved from:[Link]
- Google Patents (WO2002018405A2). Methods for synthesizing nucleosides, nucleoside derivatives and non-nucleoside derivatives.
-
ACS Publications. Ceric Ammonium Nitrate on Silica Gel for Efficient and Selective Removal of Trityl and Silyl Groups. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. N2-Benzoylguanosine | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. WO2002018405A2 - Methods for synthesizing nucleosides, nucleoside derivatives and non-nucleoside derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine Supplier [benchchem.com]
- 9. EP1313752B1 - Methods for synthesizing nucleoside derivatives - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine: Exact Mass, Physicochemical Profiling, and Applications in Advanced Oligonucleotide Synthesis
Executive Summary
In the rapidly evolving landscape of therapeutic oligonucleotides, the precision of solid-phase oligonucleotide synthesis (SPOS) relies entirely on the strategic application of orthogonal protecting groups. N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a highly specialized, conformationally constrained nucleoside building block. Unlike standard RNA phosphoramidite precursors where the 2'-hydroxyl is protected by a tert-butyldimethylsilyl (TBDMS) group, this molecule deliberately positions the TBDMS group at the 3'-hydroxyl.
This architectural inversion serves a critical mechanistic purpose: it forces the subsequent phosphitylation to occur at either the 2'-OH or the 5'-OH. Consequently, this molecule is an indispensable intermediate for the synthesis of non-canonical 2'-5' linked oligonucleotides—essential for studying RNA splicing lariats and engineering nuclease-resistant antisense oligonucleotides (ASOs)—as well as for reverse (5' → 3') oligonucleotide synthesis.
Physicochemical Profiling and Quantitative Data
Accurate mass determination is the cornerstone of validating nucleoside intermediates before they are subjected to phosphoramidite conversion. The presence of isobaric impurities (such as 2'-O-TBDMS or 5'-O-TBDMS positional isomers) can cause catastrophic chain branching during SPOS.
Below is the consolidated physicochemical profile of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine, calculated to monoisotopic precision to facilitate High-Resolution Mass Spectrometry (HRMS) workflows.
| Physicochemical Property | Value |
| Chemical Name | N2-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine |
| Molecular Formula | C23H31N5O6Si |
| Average Molecular Weight | 501.61 g/mol |
| Monoisotopic Exact Mass | 501.2044 Da |
| Precursor Ion [M+H]+ | 502.2117 m/z |
| Sodium Adduct [M+Na]+ | 524.1936 m/z |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Mechanistic Grounding: The Causality of Protecting Groups
The structural design of this molecule is a masterclass in orthogonal reactivity. Every protecting group is chosen based on precise kinetic and thermodynamic rationales:
-
N2-Benzoyl Protection: The exocyclic amine (N2) of guanine is highly nucleophilic. If left unprotected, it will react with the activated phosphoramidite during the coupling cycle, leading to branched oligonucleotides. While isobutyryl (iBu) is the standard protecting group for guanine, the Benzoyl (Bz) group provides enhanced steric hindrance and superior stability against the mild acidic conditions used during standard detritylation, ensuring absolute base protection until the final global deprotection step .
-
3'-O-TBDMS Protection: In standard 3' → 5' synthesis, the 3'-OH is the site of chain elongation. By blocking the 3'-OH with a bulky TBDMS group, the molecule is primed for alternative synthetic routes. The TBDMS ether is stable to both the acidic conditions of 5'-DMT removal and the basic conditions of oligonucleotide coupling, yet it can be cleanly cleaved using fluoride ions (e.g., TBAF or Triethylamine trihydrofluoride) without causing the 2'-5' to 3'-5' internucleotide linkage isomerization that plagues other protecting strategies .
Caption: Synthetic workflow utilizing 3'-O-TBDMS protection to force 2'-O-phosphitylation and yield 2'-5' linked RNA.
Self-Validating Analytical Workflows
To ensure the integrity of the nucleoside before integration into an automated DNA/RNA synthesizer, the following self-validating protocols must be executed.
Protocol 1: Exact Mass Verification via HRMS (ESI-QTOF)
Objective: Validate the molecular formula (C23H31N5O6Si) by confirming the monoisotopic exact mass (501.2044 Da) to prevent the propagation of isobaric impurities. Causality: High-resolution mass spectrometry is mandatory because nominal mass instruments (e.g., single quadrupoles) cannot distinguish between the target molecule and tightly bound solvent adducts or subtle structural isomers. Electrospray Ionization (ESI) in positive mode is selected due to the inherent basicity of the guanine moiety, which readily accepts a proton in the presence of formic acid.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the nucleoside in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard Agilent/Waters tuning mix to ensure mass accuracy is tightly bound within < 3 ppm.
-
Source Parameters: Inject 2 µL of the sample. Set the capillary voltage to 3.5 kV, desolvation gas temperature to 350°C, and the cone voltage to a low 30 V to deliberately minimize in-source fragmentation of the labile glycosidic bond.
-
Data Acquisition: Scan across an m/z range of 100–1000. Extract the ion chromatogram (EIC) specifically for m/z 502.2117 ± 0.01 Da.
-
System Validation: Calculate the mass error. A mass error of ≤ 3 ppm, accompanied by the correct isotopic distribution pattern for Silicon ( 28Si , 29Si , 30Si ), validates the identity of the compound.
Caption: Primary ESI-MS/MS fragmentation pathways of N-Benzoyl-3'-O-TBDMS-guanosine in positive ion mode.
Protocol 2: Purity Assessment via RP-HPLC
Objective: Ensure the intermediate is free of 2'-O-TBDMS and 5'-O-TBDMS positional isomers, which possess identical exact masses but differing spatial geometries. Causality: Reverse-phase HPLC separates these isomers based on subtle differences in hydrophobic surface area. A neutral pH mobile phase utilizing Triethylammonium acetate (TEAA) is strictly required; acidic mobile phases (like TFA) will trigger premature depurination of the guanine base and partial cleavage of the silyl ether .
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a high-resolution C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Buffer A: 100 mM Triethylammonium acetate (TEAA) in ultrapure water, adjusted to exactly pH 7.0.
-
Buffer B: 100% HPLC-grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient starting from 10% B, ramping to 90% B over 20 minutes at a constant flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated benzoyl and guanine chromophores).
-
System Validation: The target compound must elute as a single, symmetrical peak with ≥ 98% Area Under the Curve (AUC). Positional isomers (if present) will typically elute as distinct shoulders ± 1.5 minutes from the main peak. If AUC is < 98%, the batch must be subjected to flash column chromatography prior to phosphitylation.
References
-
Influence of Diastereomeric Ratios of Deoxyribonucleoside Phosphoramidites on the Synthesis of Phosphorothioate Oligonucleotides Source: ResearchGate URL:[Link][1]
-
Nonenzymatic, Template-Directed Ligation of Oligoribonucleotides Is Highly Regioselective for the Formation of 3′−5′ Phosphodiester Bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]
-
Method and compounds for rna synthesis (WO2007064291A1) Source: Google Patents URL:[3]
-
Chemical synthesis of a biologically active natural tRNA with its minor bases Source: Nucleic Acids Research (Oxford Academic) URL:[Link][4]
Sources
Dynamics and Thermal Stability of N2-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine at Ambient Temperatures
Executive Summary
N2-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a highly specialized, sterically encumbered nucleoside intermediate. While the 2'-O-TBDMS isomer is the standard building block for 3'→5' solid-phase RNA synthesis, the 3'-O-TBDMS variant is critical for synthesizing 2'→5' linked oligonucleotides and specific biophysical probes. Understanding its thermal stability at room temperature (25°C) requires dissecting the independent behaviors of the N2-benzoyl protecting group and the 3'-O-TBDMS ether. As an application scientist, it is critical to approach this molecule not as a static entity, but as a dynamic system highly susceptible to its microenvironment.
Molecular Architecture and Protecting Group Integrity
To evaluate the thermal stability of this molecule, we must first isolate the functional roles of its protecting groups:
-
The N2-Benzoyl Group: The exocyclic N2 amine of guanosine is nucleophilic and prone to side reactions (e.g., branching or depurination) during phosphitylation. The benzoyl (Bz) group provides robust, hard-electrophile protection[1]. At room temperature, the amide bond of the N2-benzoyl group is thermodynamically stable. It is completely inert to neutral, mildly acidic, and mildly basic conditions. Cleavage strictly requires aggressive nucleophilic attack (e.g., concentrated aqueous ammonia or methylamine) coupled with elevated temperatures (55°C–65°C). Thus, at 25°C, the N2-benzoyl moiety does not contribute to the thermal degradation profile of the molecule.
-
The 3'-O-TBDMS Group: The tert-butyldimethylsilyl (TBDMS) ether is generally stable against hydrolysis at room temperature in the absence of fluoride ions or strong acids[2]. However, its specific positioning at the 3'-hydroxyl introduces a critical structural vulnerability: intramolecular migration.
Solution-State Dynamics: The 3' ↔ 2' Isomerization Paradigm
While the molecule is stable as a lyophilized powder at room temperature, dissolving it initiates a delicate kinetic state. Because the adjacent 2'-hydroxyl is unprotected, the molecule is highly susceptible to intramolecular silyl migration.
At room temperature, the lone pair electrons of the free 2'-OH can attack the silicon atom of the 3'-O-TBDMS group. This forms a pentacoordinate trigonal bipyramidal intermediate, leading to the transfer of the bulky silyl group to the 2'-position[3]. This 3' ↔ 2' isomerization is the primary mode of "instability" for this molecule at room temperature.
Fig 1. Mechanism of intramolecular 2' to 3' TBDMS migration via a pentacoordinate intermediate.
Causality of Environmental Factors on Migration Kinetics
Why does this molecule isomerize rapidly in some workflows but remain stable in others? The causality lies in the solvent's ability to stabilize the transition state:
-
Protic Solvents (e.g., Methanol, Water): Solvents that can donate hydrogen bonds stabilize the leaving oxygen anion during the silyl transfer. In methanol at 25°C, migration occurs within hours, rapidly reaching a thermodynamic equilibrium that typically favors the 2'-O-TBDMS isomer due to slightly lower steric hindrance adjacent to the purine base[4].
-
Anhydrous Aprotic Solvents (e.g., dry DCM, THF): Without hydrogen-bonding stabilization, the activation energy for the pentacoordinate intermediate remains high. In strictly anhydrous conditions, the 3'-O-TBDMS isomer is stable for days at room temperature.
Quantitative Stability Profile
The following table summarizes the thermal stability and kinetic behavior of the molecule at 25°C across various standard laboratory environments.
| Solvent Environment | 3'-O-TBDMS Half-Life (25°C) | Equilibrium Ratio (3':2') | N2-Benzoyl Stability |
| Anhydrous Dichloromethane | > 72 hours | 45 : 55 | Intact |
| Methanol (Protic) | ~ 4 hours | 40 : 60 | Intact |
| Aqueous Buffer (pH 7.5) | ~ 2 hours | 35 : 65 | Intact |
| Aqueous Ammonia (28%) | < 5 minutes (Migration) | N/A (Cleavage occurs) | Cleaved (> 4 hours) |
Self-Validating Experimental Protocol: Migration Tracking
To trust the integrity of this building block before downstream synthesis (such as phosphitylation), one must empirically validate its isomeric purity. The following RP-HPLC protocol is a self-validating system: it utilizes flash-quenching to freeze the kinetic state and orthogonal UV detection to confirm peak identity.
Fig 2. Self-validating RP-HPLC workflow for quantifying silyl migration kinetics at 25°C.
Step-by-Step Methodology: RP-HPLC Quantification
-
Sample Preparation: Dissolve 1.0 mg of N2-Benzoyl-3'-O-TBDMS-guanosine in 1.0 mL of the target solvent (e.g., anhydrous acetonitrile vs. methanol) at 25°C.
-
Time-Course Aliquoting: At intervals of t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.
-
Flash Quenching (Critical Step): Immediately inject the aliquot into 450 µL of cold (-20°C) anhydrous acetonitrile containing 0.1% acetic acid.
-
Causality: The sudden temperature drop halts thermal kinetics, while the trace acid protonates the 2'-OH, neutralizing its nucleophilicity and preventing further migration during the analysis run.
-
-
Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0. (Causality: TEAA provides ion-pairing to sharpen the nucleoside peaks and maintains a neutral pH to prevent column-induced isomerization).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 10% to 70% B over 15 minutes.
-
-
Detection & Validation: Monitor absorbance at 260 nm (purine ring) and 280 nm (benzoyl group). The 2'-O-TBDMS isomer consistently elutes slightly earlier than the 3'-O-TBDMS isomer due to differences in intramolecular hydrogen bonding that alter the molecule's hydrodynamic radius. A stable 280 nm signal across both peaks validates that the N2-benzoyl group remains fully intact.
Conclusion
At room temperature, the "thermal stability" of N2-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is entirely dictated by the 3'→2' silyl migration pathway, not by the cleavage or degradation of its protecting groups. By strictly controlling ambient moisture and utilizing anhydrous aprotic solvents, researchers can arrest this thermodynamic shift, preserving the kinetic 3'-O-TBDMS isomer for precision oligonucleotide synthesis.
References
-
BenchChem Technical Support. "preventing 2'-TBDMS group migration during RNA synthesis." Benchchem. 3
-
Ogilvie, K. K., Schifman, A. L., & Penney, C. L. "The synthesis of oligoribonucleotides. 111. The use of silyl protecting groups in nucleoside and nucleotide." Canadian Journal of Chemistry (1979). 2
-
Jatsch, A., et al. "Versatile Site-Specific Conjugation of Small Molecules to siRNA Using Click Chemistry." ACS Publications (2011). 4
-
"Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine." ResearchGate (1986). 1
Sources
Mechanism of N-Benzoyl Protection for Guanosine Exocyclic Amines: A Technical Guide
Executive Summary
In the highly controlled environment of solid-phase oligonucleotide synthesis, the exocyclic amines of nucleobases must be masked to prevent aberrant phosphitylation and branching during chain elongation [1]. While the benzoyl (Bz) protecting group is the industry standard for deoxyadenosine (dA) and deoxycytidine (dC), its application to guanosine (dG/rG) presents unique mechanistic challenges. Guanosine's N2 amine is a notoriously poor nucleophile, and its susceptibility to O6-side reactions complicates direct acylation strategies.
This whitepaper provides an in-depth mechanistic analysis of N2-benzoyl protection for guanosine. By exploring the thermodynamics of the purine ring, the logic of the "transient protection" methodology, and the kinetic profiles of deprotection, this guide equips synthetic chemists and drug development professionals with the foundational knowledge required to optimize modified nucleoside synthesis.
The Chemical Mechanism of N2-Benzoylation
The Nucleophilicity Problem of Guanosine
Unlike aliphatic amines, the exocyclic N2 amine of guanosine is a weak nucleophile. The lone pair of electrons on the nitrogen is highly delocalized into the electron-deficient purine ring and conjugated with the C6 carbonyl (lactam form). Consequently, direct treatment of unprotected guanosine with benzoyl chloride (BzCl) results in poor yields, extensive O-acylation at the ribose hydroxyls, and unwanted reactions at the O6 position.
The Transient Protection Strategy
To achieve chemoselective N2-benzoylation, chemists employ the Transient Protection method, pioneered by Ti, Gaffney, and Jones in 1982 [1]. This elegant one-pot procedure bypasses the need to isolate O-protected intermediates.
The causality of the reaction sequence is as follows:
-
Global Silylation : Trimethylsilyl chloride (TMS-Cl) is added in excess to a pyridine suspension of the nucleoside. The highly reactive TMS-Cl rapidly silylates the 5', 3', and 2' hydroxyls.
-
O6 and N2 Silylation : Crucially, as demonstrated by later NMR studies, excess TMS-Cl also transiently silylates the O6 oxygen and the N2 amine [2].
-
Acyl Substitution : Benzoyl chloride is introduced. Pyridine acts as a nucleophilic catalyst, generating a highly reactive N-benzoylpyridinium intermediate. This intermediate selectively attacks the N2-TMS group, displacing the silyl group to form the N2-benzoyl amide.
-
Aqueous Hydrolysis : The addition of water rapidly hydrolyzes the labile Si–O bonds (releasing the hydroxyls), while the robust N–C(O) amide bond of the benzoyl group remains entirely intact.
Workflow of the transient protection strategy for N2-benzoylation.
Preventing O6-Acylation via Lactam-Lactim Control
Guanosine exists in a lactam-lactim tautomeric equilibrium. Under basic conditions (pyridine), the O6 oxygen can act as a nucleophile, leading to O6-benzoylation—a highly unstable side product that degrades into dark impurities and promotes depurination [2].
The transient silylation of the O6 position physically blocks the benzoyl chloride from attacking the oxygen. Simultaneously, the silylation of the N2 position increases its steric bulk but paradoxically enhances its susceptibility to acylation by preventing hydrogen bonding networks that otherwise suppress N2 reactivity.
Mechanistic role of transient silylation in preventing O6-acylation.
Thermodynamic & Kinetic Profile
While the benzoyl group is standard for Adenine and Cytosine, it is less commonly used for Guanosine in routine synthesis due to its high thermodynamic stability. The steric hindrance around the N2 position in a folded oligonucleotide, combined with the aromatic stability of the benzoyl amide, makes N2-benzoyl guanosine highly resistant to standard deprotection conditions (aqueous ammonia) [3].
Consequently, N2-isobutyryl (iBu) or N2-dimethylformamidine (dmf) are preferred for standard synthesis, while N2-benzoyl is reserved for specialized modified nucleosides where extreme stability during harsh upstream synthetic steps is required.
Comparative Deprotection Profiles for Guanosine Protecting Groups
| Protecting Group | Structure Type | Relative Cleavage Rate | Standard Deprotection Conditions | Primary Use Case |
| N2-Isobutyryl (iBu) | Aliphatic Amide | 1x (Baseline) | NH₄OH, 55°C, 8-16 h | Standard DNA/RNA synthesis |
| N2-Acetyl (Ac) | Aliphatic Amide | ~4x faster | NH₄OH, RT, 2-4 h | Fast-deprotection RNA synthesis |
| N2-Phenoxyacetyl (PAC) | Aryl-ether Amide | ~230x faster | NH₄OH or AMA, RT, 2 h | Ultra-mild deprotection |
| N2-Dimethylformamidine (dmf) | Amidine | ~10x faster | NH₄OH, 55°C, 1-2 h | Fast-deprotection DNA synthesis |
| N2-Benzoyl (Bz) | Aromatic Amide | ~0.2x (Slower) | NH₄OH, 55°C, >24 h | Specialized modified nucleosides |
Data synthesized from comparative lability studies of exocyclic amine protecting groups [2], [3].
Experimental Methodology: Synthesis of N2-Benzoyl-2'-deoxyguanosine
To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each phase includes causality checkpoints to verify the reaction's progress.
Phase 1: Preparation & Transient Silylation
-
Co-evaporation : Suspend 2'-deoxyguanosine (10 mmol) in anhydrous pyridine (2 × 20 mL) and evaporate to dryness under reduced pressure.
-
Causality: Trace water will aggressively consume both TMS-Cl and BzCl, generating HCl that can cause premature depurination of the nucleoside.
-
-
Silylation : Resuspend the dried nucleoside in anhydrous pyridine (50 mL) and chill to 0°C under an Argon atmosphere. Add Trimethylsilyl chloride (TMS-Cl, 50 mmol, 5.0 eq) dropwise. Stir for 30 minutes.
-
Validation: The initially cloudy suspension will become a clear solution as the highly soluble per-silylated intermediate forms.
-
Phase 2: Acylation
-
Benzoylation : To the cold, clear solution, slowly add Benzoyl chloride (BzCl, 12 mmol, 1.2 eq) via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality: The slight excess of BzCl ensures complete N2-acylation without driving unwanted secondary reactions. Pyridine neutralizes the generated HCl.
-
Phase 3: Hydrolysis & Isolation
-
Quenching : Cool the flask back to 0°C. Cautiously add cold water (10 mL) and stir for 15 minutes. Follow with concentrated aqueous ammonia (20 mL) and stir for an additional 15 minutes.
-
Causality: The water rapidly attacks the Si–O bonds, stripping the TMS groups from the hydroxyls. The brief ammonia treatment hydrolyzes any trace O-benzoyl esters that may have formed, leaving the highly stable N2-benzoyl amide intact.
-
-
Workup : Evaporate the mixture to near dryness. Partition the residue between Ethyl Acetate and water. Discard the organic layer (which contains siloxanes and benzoic acid byproducts). Concentrate the aqueous layer.
-
Validation : Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The desired product will appear as a single UV-active spot with a higher Rf value than the starting material. Crystallize from boiling water to yield pure N2-Benzoyl-2'-deoxyguanosine.
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask synthesis of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316-1319. URL:[Link]
-
Zhu, X., & Jones, R. A. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 6(15), 2473–2476. URL:[Link]
Technical Whitepaper: N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine in Oligonucleotide Synthesis
Executive Summary
In the highly specialized field of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups dictates the yield, fidelity, and scalability of the final RNA or DNA product. N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (often abbreviated as N2-Bz-3'-O-TBDMS-rG) is a critical intermediate. It employs a bidentate protection strategy: a benzoyl group to mask the reactive exocyclic amine of guanine, and a bulky tert-butyldimethylsilyl (TBDMS) group to protect the 3'-hydroxyl during specific synthetic modifications[1].
This whitepaper provides an in-depth analysis of its chemical properties, Safety Data Sheet (SDS) parameters, and the mechanistic causality behind its synthesis and deprotection protocols.
Chemical Identity and Quantitative Properties
While fully protected phosphoramidite derivatives (such as 5'-O-DMT-3'-O-TBDMS-N2-isobutyrylguanosine) possess distinct, widely cataloged CAS numbers (e.g., CAS 1445905-51-0)[], the specific N2-benzoyl-3'-O-TBDMS intermediate is typically synthesized in situ or derived from the parent N2-Benzoylguanosine (CAS 3676-72-0) [3].
The following table summarizes the quantitative chemical data for the parent compound and its 3'-O-TBDMS derivative.
| Property | N2-Benzoylguanosine (Parent) | N2-Benzoyl-3'-O-TBDMS-guanosine (Target) |
| CAS Number | 3676-72-0[3] | Proprietary / Intermediate |
| Molecular Formula | C₁₇H₁₇N₅O₆[3] | C₂₃H₃₁N₅O₆Si |
| Molecular Weight | 387.35 g/mol [3] | 501.61 g/mol |
| Appearance | Off-white solid[4] | White to pale yellow foam/solid |
| Solubility | DMF, DMSO, Pyridine | THF, CH₂Cl₂, Acetonitrile, Pyridine |
| Storage Temperature | 2–8°C | -20°C (Desiccated, Inert Atmosphere) |
Safety Data Sheet (SDS) Specifications
Handling silylated nucleoside derivatives requires strict adherence to safety protocols to prevent degradation of the compound and ensure operator safety. The following SDS parameters are synthesized from standard safety profiles of closely related TBDMS-protected guanosine analogs[5].
GHS Classification and Hazards
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[5]. |
| Respiratory | Category 3 | Warning | H335: May cause respiratory irritation. |
Handling and Storage Protocols
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present)[5].
-
Storage Causality: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) [6]. Moisture introduces the risk of premature desilylation (cleavage of the TBDMS group), while ambient temperatures can lead to gradual depurination, especially if trace acidic impurities are present.
Mechanistic Causality in Protecting Group Strategy
The design of N-Benzoyl-3'-O-TBDMS-guanosine is not arbitrary; it is a highly engineered system designed for orthogonal deprotection .
-
Why N2-Benzoyl? During phosphoramidite coupling, the exocyclic N2-amine of guanine is highly nucleophilic and can attack activated phosphoramidites, leading to branched oligonucleotides. While the isobutyryl (iBu) group is more common for guanosine[], the benzoyl (Bz) group provides enhanced steric shielding and alters the solubility profile, which is highly advantageous when separating 2'-O and 3'-O silyl isomers via chromatography[1].
-
Why 3'-O-TBDMS? The TBDMS group is exceptionally stable to the basic conditions used to remove the N2-benzoyl group, yet it can be cleanly and selectively cleaved using fluoride ions (e.g., TBAF)[7]. Furthermore, the steric bulk of the tert-butyl moiety prevents the migration of the silyl group between the 2'-OH and 3'-OH positions—a common failure mode in RNA synthesis.
Orthogonal Deprotection Pathway
Figure 1: Orthogonal deprotection pathway for N2-Bz-3'-O-TBDMS-Guanosine.
Self-Validating Experimental Protocol: Selective Silylation
Synthesizing the 3'-O-TBDMS isomer requires overcoming the inherent reactivity of the 2'-OH group. The following protocol utilizes silver nitrate (AgNO₃) to direct the silylation selectively, based on the foundational methodology by Hakimelahi et al.[1].
Reagents and In-Process Controls
-
Starting Material: N2-Benzoylguanosine (CAS 3676-72-0)[3].
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), AgNO₃, dry Pyridine, dry THF.
-
Self-Validation Checkpoint: TLC monitoring (Silica gel, CH₂Cl₂:MeOH 9:1). The 3'-O-TBDMS isomer typically exhibits a slightly higher Rf value than the 2'-O-TBDMS isomer due to differences in intramolecular hydrogen bonding[1].
Step-by-Step Methodology
-
Activation: Dissolve 1.0 mmol of N2-Benzoylguanosine in 10 mL of anhydrous THF/Pyridine (1:1 v/v) under an argon atmosphere.
-
Catalysis: Add 1.2 mmol of AgNO₃. Stir until completely dissolved (~5 minutes). The silver ion acts as a Lewis acid, coordinating with the nucleobase and the ribose oxygen to sterically direct the incoming silyl group[1].
-
Silylation: Add 1.3 mmol of TBDMS-Cl in a single portion. Stir the reaction at room temperature for 1.5 to 3 hours.
-
Quenching (Critical Step): Filter the mixture to remove precipitated AgCl. Immediately quench the filtrate with 5% aqueous NaHCO₃. Causality: Quenching with a mild base neutralizes any generated HCl, preventing the acidic cleavage of the newly formed TBDMS ether or depurination of the guanosine base[1].
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Isomer Resolution: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 1% to 5% Methanol in CH₂Cl₂). The N2-benzoyl group provides sufficient steric bulk to allow baseline resolution of the 2'-O and 3'-O isomers[1].
Experimental Workflow Diagram
Figure 2: Workflow for the selective silylation and purification of N2-Bz-3'-O-TBDMS-Guanosine.
References
-
Hakimelahi, G. H., Proba, Z. A., & Ogilvie, K. K. "New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides". Canadian Journal of Chemistry (1982). Available at:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 3. scbt.com [scbt.com]
- 4. N2-Benzoyl-D-guanosine, CAS No. 3676-72-0 - iChemical [ichemical.com]
- 5. N2-Isobutyryl-2''-O-(tert-butyldimethylsilyl)-5''-O-(4,4''-dimethoxytrityl)-gu | 81279-39-2 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Note: Protocol for the Synthesis of 2'-5' Linked RNA Oligonucleotides Using N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Executive Summary
This application note details a field-validated protocol for the synthesis of 2'-5' linked RNA oligonucleotides, utilizing the specific regioisomer N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine as the starting precursor. By inverting the standard protection strategy, this workflow enables the generation of 2'-O-phosphoramidites required for 2'-5' linkage formation. These unnatural linkages are critical for developing nuclease-resistant antisense oligonucleotides (ASOs), probing RNase L activation pathways, and investigating prebiotic RNA evolution[1].
Mechanistic Grounding & Rationale
Standard automated solid-phase RNA synthesis relies on the formation of 3'-5' phosphodiester bonds, utilizing 2'-O-TBDMS-protected 3'-O-phosphoramidites. The silylation of ribonucleosides inherently yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS regioisomers, which must be chromatographically separated[2]. While the 2'-O-isomer is the industry standard for natural RNA, isolating the 3'-O-TBDMS isomer provides the exact structural architecture needed to force a 2'-5' linkage.
Causality of Chemical Choices:
-
3'-O-TBDMS Protection: Sterically blocks the 3'-hydroxyl, leaving only the 2'-hydroxyl available for phosphitylation and subsequent chain elongation.
-
N-Benzoyl (N-Bz) Protection: Effectively masks the exocyclic amine of the guanine nucleobase. Without this, the amine would act as a competing nucleophile during the highly reactive coupling phase, leading to branched oligonucleotides.
-
Self-Validating Design: By utilizing orthogonal protecting groups (acid-labile DMT, base-labile N-Bz/cyanoethyl, and fluoride-labile TBDMS), the synthesis becomes a self-validating system where each deprotection step can be independently monitored without risking the integrity of the target RNA[3].
Monomer Preparation Workflow
Before incorporation into the solid-phase oligonucleotide synthesis (SPOS) cycle, the free 5'- and 2'-hydroxyls of the N-Benzoyl-3'-O-TBDMS-guanosine precursor must be differentially functionalized.
Step 2.1: 5'-O-Tritylation
The primary 5'-OH is protected with a 4,4'-dimethoxytrityl (DMT) group to allow for iterative detritylation during SPOS.
-
Reaction: Dissolve N-Benzoyl-3'-O-TBDMS-guanosine (1.0 eq) in anhydrous pyridine. Iteratively add DMT-Cl (1.2 eq) at 0°C under argon.
-
Causality: Pyridine acts as both solvent and acid scavenger, preventing the premature cleavage of the highly acid-labile DMT group.
-
Purification: Quench with methanol, extract with dichloromethane (DCM), and purify via silica gel chromatography. Critical: Elute with DCM/MeOH containing 1% Triethylamine (TEA) to maintain a basic environment, preventing detritylation on the acidic silica column.
Step 2.2: 2'-O-Phosphitylation
The secondary 2'-OH is converted into a reactive phosphoramidite.
-
Reaction: Dissolve the 5'-O-DMT intermediate in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq). Stir at room temperature for 2 hours.
-
Validation (QC Checkpoint): Confirm the success of phosphitylation via 31 P NMR. A successful 2'-O-phosphoramidite will show two distinct diastereomeric peaks around 149–151 ppm. The absence of peaks near 0 ppm confirms no hydrolysis (H-phosphonate formation) has occurred.
Automated Solid-Phase Oligonucleotide Synthesis (SPOS)
The synthesized 2'-O-phosphoramidite is significantly more sterically hindered than a standard 3'-phosphoramidite due to the adjacent bulky 3'-O-TBDMS group and the purine nucleobase. Standard coupling conditions will result in truncated sequences; therefore, kinetic compensation is required.
Step 3.1: Cycle Configuration
-
Activator Selection: Substitute standard tetrazole with 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI provides superior nucleophilicity, which is mandatory for driving the sterically hindered 2'-OH attack[4].
-
Coupling Time: Extend the coupling wait time to 12–15 minutes (up from the standard 3–5 minutes).
-
Validation (QC Checkpoint): Monitor the trityl cation release (orange color, measured at 498 nm) during the detritylation step. Consistent absorbance values across cycles validate that the hindered 2'-coupling was >98% efficient.
Step 3.2: Cleavage and Deprotection
-
Cleavage & Base Deprotection: Treat the solid support with AMA (Aqueous Ammonium hydroxide / Methylamine 1:1 v/v) at 65°C for 15 minutes. This step simultaneously cleaves the RNA from the CPG support, removes the cyanoethyl phosphate protecting groups, and deprotects the N-benzoyl group.
-
Desilylation (TBDMS Removal): Lyophilize the intermediate, then resuspend in Triethylamine trihydrofluoride (TEA·3HF). Incubate at 65°C for 2.5 hours.
-
Causality: TEA·3HF provides a clean, mild fluoride source that completely removes the 3'-O-TBDMS groups without inducing 2'-to-3' internucleotide linkage migration[3].
-
Quantitative Data Summaries
Table 1: Monomer Synthesis Reagent Equivalents
| Reagent | Function | Equivalents | Reaction Time |
| N-Benzoyl-3'-O-TBDMS-Guanosine | Starting Precursor | 1.0 | N/A |
| DMT-Cl | 5'-O-Protection | 1.2 | 2 hours (0°C to RT) |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 2'-O-Phosphitylation | 1.5 | 2 hours (RT) |
| DIPEA | Acid Scavenger / Base | 3.0 | N/A |
Table 2: SPOS Cycle Parameters (3'-5' vs. 2'-5' Linkages)
| Parameter | Standard 3'-5' RNA Synthesis | Modified 2'-5' RNA Synthesis | Causality / Rationale |
| Amidite Concentration | 0.10 M | 0.12 M | Higher concentration drives hindered coupling kinetics. |
| Activator | 0.25 M BTT | 0.25 M ETT or 0.5 M DCI | DCI/ETT provides higher nucleophilicity for hindered attack. |
| Coupling Time | 3 – 5 minutes | 12 – 15 minutes | Overcomes the steric bulk of the adjacent 3'-O-TBDMS group. |
| Deprotection (Desilylation) | TEA·3HF (2.5 h, 65°C) | TEA·3HF (2.5 h, 65°C) | Fluoride selectively cleaves Si-O bonds without migration. |
Process Visualization
Workflow for 2'-5' linked RNA synthesis from 3'-O-TBDMS-Guanosine.
Steric logic and protocol optimization required for 2'-5' phosphoramidite coupling.
References
-
Amerigo Scientific. Guanosine (n-ibu) 3'-tBDSilyl CED phosphoramidite. URL:[Link]
-
Beilstein Journal of Organic Chemistry. Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation. (2020). URL:[Link]
-
Nucleic Acids Research (Oxford Academic). Chemical synthesis of a biologically active natural tRNA with its minor bases. (1992). URL:[Link]
-
ResearchGate / Nucleic Acids Research. A new activator for the coupling of phosphoramidites to the 5'-hydroxyl group during oligonucleotide synthesis. (1998). URL:[Link]
Sources
- 1. Guanosine (n-ibu) 3'-tBDSilyl CED phosphoramidite - Amerigo Scientific [amerigoscientific.com]
- 2. BJOC - Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation [beilstein-journals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Deprotection conditions for N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine in RNA synthesis
Application Note: Orthogonal Deprotection Strategies for N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine in RNA Synthesis
Introduction & Mechanistic Rationale
While standard solid-phase RNA synthesis proceeds in the 3'→5' direction utilizing 2'-O-TBDMS protection, the deployment of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G) building blocks is a critical strategy for 5'→3' reverse synthesis and specialized 3'-terminal modifications.
The successful integration of this modified guanosine relies on a strictly orthogonal deprotection strategy. The nucleobase exocyclic amine is protected by a robust N-benzoyl group, which requires aggressive nucleophilic conditions for removal[1]. Conversely, the 3'-hydroxyl is protected by a TBDMS (silyl ether) group, which is highly sensitive to fluoride ions but must be shielded from strongly basic conditions to prevent premature cleavage or RNA chain scission[2].
As an application scientist, understanding the causality behind the deprotection sequence is paramount: nucleobase deprotection must always precede desilylation . If the 3'-O-TBDMS group is removed while the RNA is still subjected to the harsh alkaline conditions required for N-benzoyl removal, the exposed hydroxyl groups can trigger nucleophilic attack on the adjacent phosphodiester backbone, leading to irreversible strand cleavage.
Visualizing the Orthogonal Deprotection Workflow
Figure 1: Orthogonal deprotection workflow for N-Bz-3'-O-TBDMS-Guanosine modified RNA.
Figure 2: Mechanistic pathway of orthogonal nucleobase and silyl ether deprotection.
Comparative Analysis of Deprotection Reagents
The N-benzoyl group on guanosine is significantly more resistant to hydrolysis than the standard N-isobutyryl group[1]. To prevent prolonged exposure to heat and base—which risks desilylation—AMA (Aqueous Ammonia/Methylamine) is the preferred reagent. For the subsequent desilylation, Triethylamine trihydrofluoride (TEA·3HF) is universally preferred over Tetrabutylammonium fluoride (TBAF). TBAF is highly hygroscopic and its intrinsic basicity can catalyze RNA degradation, whereas TEA·3HF acts as a buffered, mildly acidic fluoride source[2].
Table 1: Nucleobase Deprotection Kinetics for N-Benzoyl Guanosine
| Reagent System | Composition | Temp | Time | 3'-O-TBDMS Retention |
| AMA (Preferred) | 1:1 (v/v) 28% NH₄OH / 40% MeNH₂ | 65°C | 20 min | > 98% |
| Ethanolic Ammonia | 3:1 (v/v) 28% NH₄OH / Ethanol | 55°C | 16 hours | > 99% |
| Standard Ammonia | 28% Aqueous NH₄OH | 55°C | 16 hours | < 80% (High risk of loss) |
Table 2: Desilylation Reagents for 3'-O-TBDMS Removal
| Reagent | Solvent System | Temp | Time | Risk of Chain Scission | Downstream Compatibility |
| TEA·3HF | Anhydrous DMSO | 65°C | 2.5 hours | Very Low | Excellent (Compatible with Butanol)[3] |
| TBAF (1M) | Tetrahydrofuran (THF) | 25°C | 24 hours | Moderate (Basic/Hygroscopic) | Poor (Requires extensive desalting)[2] |
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system. Each step is designed to chemically prepare the molecule for the next phase while eliminating byproducts that could inhibit subsequent reactions.
Protocol A: Solid-Phase Cleavage and N-Benzoyl Deprotection
Causality Check: Methylamine is a highly aggressive nucleophile that rapidly attacks the N-benzoyl carbonyl carbon, expelling the guanosine exocyclic amine. The short 20-minute duration is critical to prevent the premature hydrolysis of the 3'-O-TBDMS group[1].
-
Preparation: Transfer the Controlled Pore Glass (CPG) solid support containing the synthesized RNA into a sterile, RNase-free, O-ring capped microcentrifuge tube.
-
Reagent Addition: Add 1.0 mL of freshly prepared AMA reagent (a 1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Incubation: Seal the tube tightly and incubate at 65°C for exactly 20 minutes.
-
Cooling: Immediately transfer the tube to an ice bath for 5 minutes. Note: Cooling prevents the volatile amines from boiling over and causing sample loss upon opening.
-
Extraction: Centrifuge briefly. Transfer the supernatant to a new RNase-free tube. Wash the CPG with 0.5 mL of 50% acetonitrile/water, centrifuge, and pool this wash with the main supernatant.
-
Drying: Lyophilize or SpeedVac the pooled sample to complete dryness. Critical Step: The pellet must be absolutely dry. Residual water or ammonia will hydrolyze the active fluoride species in the next step, drastically reducing desilylation efficiency[2].
Protocol B: 3'-O-TBDMS Desilylation using TEA·3HF
Causality Check: TEA·3HF provides a concentrated source of fluoride ions that selectively attack the silicon atom of the TBDMS group, forming a stable fluorosilane byproduct. Because TEA·3HF is buffered by triethylamine, it does not catalyze internucleotide phosphodiester cleavage[2].
-
Resuspension: Resuspend the completely dried, partially deprotected RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to ensure the RNA is fully in solution[3].
-
Fluoride Addition: Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Mix thoroughly by gentle vortexing.
-
Incubation: Incubate the mixture at 65°C for 2.5 hours.
-
Quenching & Precipitation: Cool the reaction to room temperature. Quench the unreacted fluoride and precipitate the RNA by adding 1.75 mL of 1-butanol[3]. Vortex vigorously.
-
Recovery: Store the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Final Wash: Carefully decant the supernatant. Wash the fragile RNA pellet with 0.5 mL of cold 70% ethanol, centrifuge again, decant, and air-dry the pellet. The RNA is now fully deprotected and ready for RP-HPLC or PAGE purification.
Sources
Application Notes and Protocols: A Guide to Solid-Phase RNA Synthesis Incorporating N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Introduction: Expanding the RNA Synthesis Toolkit
The automated solid-phase synthesis of RNA oligonucleotides has become an indispensable tool in modern molecular biology, enabling advancements in fields ranging from functional genomics to the development of RNA-based therapeutics. The predominant methodology for this synthesis proceeds in the 3' to 5' direction, mirroring the biological process of transcription. This approach relies on the use of 2'-O-protected ribonucleoside phosphoramidites. However, certain research and drug development applications necessitate a departure from this standard, requiring the synthesis of RNA in the 5' to 3' direction. This is particularly relevant for the facile incorporation of modifications at the 3'-terminus of the RNA molecule.
This application note provides a comprehensive guide to solid-phase RNA synthesis utilizing a non-standard building block: N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine . The strategic placement of the tert-butyldimethylsilyl (TBDMS) protecting group on the 3'-hydroxyl of the ribose dictates a 5' to 3' synthesis direction. We will delve into the rationale for this approach, provide detailed protocols for the preparation of the requisite phosphoramidite, its incorporation into a growing RNA chain, and the subsequent deprotection and purification steps. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their capabilities in RNA synthesis and modification.
The Rationale for 5' to 3' RNA Synthesis
While 3' to 5' synthesis is the workhorse of oligonucleotide production, the 5' to 3' approach offers distinct advantages for specific applications:
-
Facile 3'-End Modification: The most significant advantage is the ease of introducing modifications at the 3'-terminus. In a 5' to 3' synthesis, the final coupling step involves the addition of the 3'-terminal nucleotide, which can be a modified phosphoramidite. This is often more straightforward and efficient than using a modified solid support, which is required for 3'-modification in the standard synthesis direction.
-
Synthesis of Certain RNA Conjugates: The synthesis of specific RNA-molecule conjugates can be simplified by having the 3'-end of the RNA available for solution-phase ligation or enzymatic modification after cleavage from the solid support.
-
Overcoming Sequence-Specific Challenges: In some rare cases, problematic secondary structures that hinder coupling efficiency in the 3' to 5' direction may be mitigated by synthesizing the sequence in the reverse direction.
The use of a 3'-O-TBDMS protected ribonucleoside, such as the N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine discussed herein, is a cornerstone of this alternative strategy.
The Key Building Block: N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Phosphoramidite
The successful implementation of 5' to 3' RNA synthesis hinges on the availability of high-quality phosphoramidite building blocks with the appropriate protecting group scheme. The key features of the N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine phosphoramidite are:
-
N²-Benzoyl (Bz) Protection: The benzoyl group provides robust protection for the exocyclic amine of guanine during the synthesis cycle. It is stable to the acidic conditions of detritylation and the reagents used for coupling and oxidation. Its removal is typically achieved under basic conditions during the final deprotection step.
-
3'-O-TBDMS Protection: The tert-butyldimethylsilyl group on the 3'-hydroxyl is the linchpin of the 5' to 3' synthesis strategy. It is stable throughout the synthesis cycles and is selectively removed using a fluoride-containing reagent.
-
5'-O-Dimethoxytrityl (DMT) Protection: The acid-labile DMT group protects the 5'-hydroxyl of the incoming phosphoramidite. Its removal at the beginning of each synthesis cycle provides a free 5'-hydroxyl for the subsequent coupling reaction.
-
2'-O-Phosphoramidite: The 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 2'-position is the reactive moiety that forms the internucleotide phosphodiester bond upon activation.
The following diagram illustrates the structure of the fully protected guanosine phosphoramidite for 5' to 3' RNA synthesis.
Caption: Key protecting groups of the guanosine phosphoramidite.
Experimental Protocols
Protocol 1: Preparation of N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]-5'-O-DMT-guanosine
This protocol outlines the synthesis of the key intermediate nucleoside.
-
Starting Material: N²-Benzoyl-5'-O-DMT-guanosine.
-
Reagents:
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (AgNO₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N²-Benzoyl-5'-O-DMT-guanosine in anhydrous pyridine.
-
Add AgNO₃ to the solution and stir in the dark.
-
Add TBDMS-Cl dropwise and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. The 2'- and 3'-O-TBDMS isomers can be separated, with the 3'-isomer typically being the more polar of the two.
-
Protocol 2: Phosphitylation to Yield the Phosphoramidite
This protocol describes the conversion of the protected nucleoside to the reactive phosphoramidite.
-
Starting Material: N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]-5'-O-DMT-guanosine.
-
Reagents:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve the protected guanosine derivative in anhydrous DCM.
-
Add DIPEA to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product from a concentrated solution by adding cold hexane.
-
Collect the solid product by filtration and dry under vacuum.
-
Protocol 3: 5' to 3' Solid-Phase RNA Synthesis Cycle
This protocol outlines the automated synthesis cycle on a standard DNA/RNA synthesizer. The solid support should be functionalized with the desired 3'-terminal nucleoside via its 5'-hydroxyl group.
Caption: The automated 5' to 3' solid-phase RNA synthesis cycle.
Step-by-Step Cycle:
-
Deblocking (Detritylation): The 3'-O-DMT group of the support-bound nucleoside (or the growing chain) is removed with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes a free 3'-hydroxyl group.
-
Coupling: The N²-Benzoyl-3'-O-TBDMS-guanosine phosphoramidite (or other reverse phosphoramidites) is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 3'-hydroxyl group to form a phosphite triester linkage.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole (NMI). This prevents the formation of deletion sequences.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.
Protocol 4: Deprotection and Purification of the Synthesized RNA
This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v).
-
Heat the sealed vial at 65°C for 15-30 minutes. This cleaves the RNA from the support and removes the benzoyl and cyanoethyl protecting groups.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
2'- and 3'-O-TBDMS Deprotection:
-
To the dried RNA, add a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine.
-
Heat the mixture at 65°C for 1.5-2.5 hours.
-
Quench the reaction by adding a suitable buffer.
-
-
Purification:
-
The crude RNA can be purified by various methods, including denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (AEX-HPLC), or reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the length and purity requirements of the final product.
-
Data Presentation: Expected Performance
The following tables summarize key quantitative data for solid-phase RNA synthesis incorporating N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine.
Table 1: Typical Synthesis Cycle Parameters
| Parameter | Value | Rationale |
| Phosphoramidite Conc. | 0.1 M in Acetonitrile | Ensures sufficient reagent for efficient coupling. |
| Activator Conc. | 0.25 M ETT in Acetonitrile | Provides rapid activation of the phosphoramidite. |
| Coupling Time | 5-10 minutes | Longer coupling times are often required for sterically hindered RNA phosphoramidites compared to DNA. |
| Capping Time | 30 seconds | Sufficient to block unreacted hydroxyl groups. |
| Oxidation Time | 30 seconds | Rapid and complete oxidation of the phosphite triester. |
Table 2: Expected Coupling Efficiencies and Yields
| Oligonucleotide Length | Per-Step Coupling Efficiency | Theoretical Full-Length Product Yield (%) |
| 20-mer | 99.0% | 81.8% |
| 20-mer | 99.5% | 90.5% |
| 50-mer | 99.0% | 60.5% |
| 50-mer | 99.5% | 77.9% |
| 100-mer | 99.0% | 36.6% |
| 100-mer | 99.5% | 60.6% |
Note: Actual yields may vary depending on the sequence, synthesizer, and reagent quality.
Conclusion
The use of N²-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine enables a robust and reliable method for the 5' to 3' solid-phase synthesis of RNA. This approach provides a valuable alternative to the standard 3' to 5' synthesis, particularly for the facile incorporation of 3'-terminal modifications. By understanding the principles behind the protecting group strategy and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can successfully produce high-quality, custom RNA oligonucleotides for a wide range of applications.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684. [Link]
-
Sproat, B. S. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. In Methods in molecular biology (pp. 17-32). Humana Press. [Link]
-
Ogilvie, K. K., Schifman, A. L., & Penney, C. L. (1979). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. Canadian Journal of Chemistry, 57(17), 2230-2238. [Link]
-
Damha, M. J., & Ogilvie, K. K. (1993). Oligoribonucleotide synthesis. Protocols for oligonucleotides and analogs, 81-114. [Link]
-
Kumar, R. (2008). RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end. Nucleic Acids Symposium Series, 52(1), 103-104. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
Application Notes and Protocols: Cleavage of TBDMS from N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine using TBAF
Abstract
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis, particularly in the complex, multi-step preparation of nucleoside analogues for therapeutic and diagnostic applications.[1][2] Its widespread use is attributed to its ease of installation, stability across a diverse range of chemical conditions, and its selective removal under specific, mild conditions.[2] Tetrabutylammonium fluoride (TBAF) stands out as the preeminent reagent for the cleavage of TBDMS ethers, regenerating the parent alcohol with high efficiency.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the TBAF-mediated deprotection of the 3'-O-TBDMS group from N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine, a key intermediate in oligonucleotide synthesis. We will delve into the underlying mechanism, provide detailed, field-proven protocols, discuss critical experimental parameters, and offer troubleshooting guidance to ensure reproducible and high-yielding results.
Introduction: The Critical Role of Silyl Protecting Groups in Nucleoside Chemistry
In the synthesis of modified nucleosides and oligonucleotides, the strategic use of protecting groups is paramount to achieving the desired chemical transformations with high fidelity. The TBDMS group, introduced by Corey, is a bulky silyl ether that offers robust protection of hydroxyl groups against a wide array of non-acidic reagents and reaction conditions.[4] This stability is crucial during the sequential coupling and modification steps inherent in oligonucleotide synthesis.
The selective removal of the TBDMS group at the appropriate stage is equally critical. TBAF, a quaternary ammonium salt, is highly effective for this purpose due to the exceptionally high affinity of the fluoride ion for silicon.[4] The formation of the strong silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bond.[1][4]
This application note focuses on the deprotection of a specific, yet representative, substrate: N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine. The protocols and principles discussed herein are broadly applicable to a range of other silyl-protected nucleosides.
The Mechanism of TBAF-Mediated TBDMS Cleavage
The deprotection of TBDMS ethers with TBAF is a classic example of a nucleophilic attack on a silicon center. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The fluoride ion (F⁻) from TBAF acts as a potent nucleophile, attacking the electrophilic silicon atom of the TBDMS group.[1][3]
-
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.[1][3] The ability of silicon to expand its octet and accommodate this geometry is a key feature of its chemistry.[4]
-
Cleavage of the Si-O Bond: The highly unstable pentacoordinate intermediate rapidly collapses. The driving force for this collapse is the formation of the thermodynamically very stable Si-F bond.[1][4] This results in the cleavage of the weaker Si-O bond, releasing an alkoxide intermediate.
-
Protonation: The resulting alkoxide is subsequently protonated during the reaction workup to yield the desired free hydroxyl group and the t-butyldimethylsilyl fluoride byproduct.[1]
Caption: Mechanism of TBAF-mediated TBDMS deprotection.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine | Synthesis Grade | In-house/Commercial | Ensure the starting material is pure and dry. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercial | TBAF solutions are hygroscopic and should be handled under an inert atmosphere.[5] The water content can affect reaction rates and side reactions. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Use freshly distilled or from a solvent purification system. |
| Dichloromethane (DCM) | Reagent Grade | Commercial | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house | For quenching and washing. |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | In-house | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For flash column chromatography. |
| Acetic Acid (optional, for buffered conditions) | Glacial | Commercial | For substrates sensitive to the basicity of TBAF.[3][6] |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Standard Deprotection Protocol
This protocol is a general starting point and may require optimization for specific substrates or scales.[1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add TBAF (1.0 M solution in THF, 1.1–1.5 equiv.) dropwise to the stirred solution.[3] The exact stoichiometry may need to be optimized.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[1] Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:MeOH mobile phase). The product spot should be more polar (lower Rf) than the starting material.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.[7] Separate the organic layer and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-Benzoyl-guanosine.[1]
Caption: General experimental workflow for TBDMS deprotection.
Protocol for Base-Sensitive Substrates: Buffered TBAF
The commercial TBAF solution is inherently basic due to the presence of trace hydroxide and alkoxide ions.[3][6] For substrates that are sensitive to basic conditions, which can be the case for certain nucleoside derivatives, using a buffered TBAF solution is highly recommended to prevent side reactions and degradation.[6]
-
Prepare Buffered TBAF: Prepare a stock solution of buffered TBAF by adding glacial acetic acid to the 1.0 M TBAF solution in THF. A common ratio is 0.15 mL of acetic acid per 1.0 mL of the TBAF solution.[8]
-
Follow Standard Protocol: Follow steps 1-8 of the standard protocol, using the freshly prepared buffered TBAF solution in place of the standard TBAF solution.
Alternative Workup for Water-Soluble Products
For highly polar or water-soluble deprotected nucleosides where standard aqueous extraction may lead to product loss, an operationally simple non-aqueous workup has been developed.[2][9][10][11]
-
Reaction Completion: After the reaction is complete (Step 4 of the standard protocol), add methanol to the reaction mixture.[2]
-
Resin and Base Addition: Add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and powdered calcium carbonate to the suspension.[2][9][11]
-
Stirring: Stir the suspension vigorously at room temperature for 1 hour.[2] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the generated HF.[2]
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.[2]
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[2]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient TBAF.- Deactivated TBAF (due to moisture).- Steric hindrance around the TBDMS group. | - Increase the equivalents of TBAF.- Use a fresh bottle of TBAF solution.- Increase the reaction time or gently warm the reaction mixture (e.g., to room temperature or slightly above). |
| Low Yield/Side Products | - Basicity of TBAF causing decomposition of the substrate or product.- Presence of other labile protecting groups.- Product loss during aqueous workup. | - Use the buffered TBAF protocol with acetic acid.[3][6]- Carefully consider the orthogonality of other protecting groups present in the molecule.[12]- For polar products, utilize the non-aqueous workup with sulfonic acid resin and calcium carbonate.[2][9][10] |
| Difficult Purification | - Residual tetrabutylammonium salts co-eluting with the product. | - Ensure a thorough aqueous wash during workup.- Employ the non-aqueous workup procedure, which is specifically designed to remove these salts.[2][9][10][11] |
Conclusion
The cleavage of the TBDMS protecting group from N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine using TBAF is a robust and widely applicable method in nucleoside chemistry. By understanding the underlying mechanism and carefully selecting the appropriate protocol—standard, buffered, or with a non-aqueous workup—researchers can achieve high yields of the deprotected product. Careful monitoring of the reaction and attention to the purity of reagents are key to obtaining clean and reproducible results, thereby facilitating the advancement of drug discovery and development programs that rely on synthetic oligonucleotides.
References
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. PubMed. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
TMS deprotection of acid- and base-sensitive substrate. Reddit. [Link]
-
Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. The Royal Society of Chemistry. [Link]
-
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride. SciSpace. [Link]
-
An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO. [Link]
-
Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Utilization of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Phosphoramidite Derivatives
Executive Summary
The chemical synthesis of unnatural 2'-5' linked oligonucleotides is a critical methodology for investigating fundamental biological pathways, such as the 2'-5' oligoadenylate synthetase (OAS)/RNase L innate immune response, and for the development of nuclease-resistant RNA therapeutics. Standard solid-phase RNA synthesis utilizes 2'-O-protected/3'-O-phosphoramidite building blocks to generate native 3'-5' linkages. To synthesize 2'-5' linkages, this protection scheme must be inverted.
This application note details the rigorous preparation of 5'-O-DMT-N-benzoyl-3'-O-TBDMS-guanosine-2'-O-phosphoramidite . We provide mechanistic rationales for the protection chemistry, step-by-step self-validating protocols, and analytical benchmarks to ensure high-fidelity synthesis.
Mechanistic Insights & Chemical Logic
The synthesis of this specific guanosine derivative requires precise orchestration of protecting groups due to the multiple reactive nucleophilic centers on the nucleoside.
-
Transient Protection for N-Benzoylation: Guanosine contains a primary 5'-OH, secondary 2'-/3'-OHs, and an exocyclic N2-amine. Direct acylation leads to indiscriminate O-acylation. By employing a transient protection strategy, the hydroxyls are temporarily masked as trimethylsilyl (TMS) ethers using TMS-Cl. The exocyclic amine is then selectively benzoylated. Subsequent treatment with aqueous ammonia rapidly hydrolyzes the labile O-TMS ethers while the robust N-benzoyl amide remains intact .
-
Regioselective Silylation & Isomerization Dynamics: Following 5'-O-DMT protection, the secondary hydroxyls are silylated using TBDMS-Cl. The 2'-OH is slightly more acidic (due to the inductive effect of the adjacent anomeric center), making the 2'-O-TBDMS isomer thermodynamically favored. However, for 2'-5' RNA synthesis, the minor 3'-O-TBDMS isomer is required. These regioisomers exist in a delicate equilibrium and can undergo 2' ↔ 3' migration under basic conditions. Immediate, high-resolution chromatographic separation is mandatory to isolate the pure 3'-O-TBDMS derivative and prevent downstream linkage heterogeneity .
-
Sterically Hindered Phosphitylation: The target 2'-OH is sterically crowded by the adjacent bulky 3'-O-TBDMS group and the nucleobase. To drive phosphitylation to completion without inducing protecting group migration, highly reactive 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) is utilized in the presence of a non-nucleophilic base (DIPEA) .
Chemical synthesis workflow of 3'-O-TBDMS guanosine phosphoramidite.
Experimental Protocols
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process TLC/NMR criteria are met.
Step 1: Transient Protection & N-Benzoylation
-
Preparation: Suspend Guanosine (10 mmol) in anhydrous pyridine (50 mL) under an argon atmosphere.
-
Silylation: Cool the suspension to 0°C and add TMS-Cl (50 mmol) dropwise. Stir for 2 hours at room temperature. Validation: The suspension will clear into a homogeneous solution, indicating complete per-silylation.
-
Acylation: Re-cool to 0°C and add Benzoyl chloride (BzCl, 12 mmol) dropwise. Stir for 3 hours at room temperature.
-
Hydrolysis: Quench the reaction by adding cold water (10 mL), followed immediately by concentrated aqueous ammonia (20 mL). Stir for 30 minutes to cleave the TMS ethers.
-
Isolation: Evaporate the mixture to dryness, co-evaporate with toluene (3 × 20 mL) to remove residual pyridine, and crystallize the product from water/ethanol to yield pure N-Benzoylguanosine.
Step 2: 5'-O-DMT Tritylation
-
Reaction: Dissolve N-Benzoylguanosine (8 mmol) in anhydrous pyridine (40 mL). Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 8.8 mmol) in three equal portions over 1 hour at room temperature.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf 0.1) should be completely consumed, yielding a new, orange-staining spot upon acid vapor exposure ( Rf 0.50).
-
Purification: Quench with methanol (2 mL). Partition the mixture between DCM and 5% NaHCO3 . Dry the organic layer ( Na2SO4 ) and purify via silica gel chromatography (eluting with DCM/MeOH containing 1% triethylamine to prevent premature DMT cleavage).
Step 3: 3'-O-TBDMS Silylation & Regioisomer Resolution
-
Reaction: Dissolve 5'-O-DMT-N-Benzoylguanosine (5 mmol) in anhydrous THF (30 mL). Add Imidazole (15 mmol) and TBDMS-Cl (6 mmol). Stir at room temperature for 16 hours.
-
Validation: TLC (Hexane:EtOAc 1:1) will reveal two distinct spots corresponding to the 2'-O-TBDMS (major, higher Rf ) and 3'-O-TBDMS (minor, lower Rf ) isomers.
-
Resolution: Critical Step. Purify the mixture immediately via flash chromatography using a shallow gradient of Hexane:Ethyl Acetate (70:30 to 40:60). Isolate the slower-eluting 3'-O-TBDMS isomer and evaporate to a crisp foam.
Step 4: 2'-O-Phosphitylation
-
Reaction: Dissolve the pure 3'-O-TBDMS isomer (2 mmol) in anhydrous DCM (15 mL) under argon. Add DIPEA (8 mmol) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (3 mmol).
-
Validation: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1 with 5% Et3N ). The reaction must show complete conversion to two closely migrating spots (diastereomers of the phosphoramidite).
-
Isolation: Quench with anhydrous methanol (0.5 mL). Dilute with DCM and wash with saturated NaHCO3 . Purify via flash chromatography (Hexane:EtOAc gradient with 1% pyridine). Precipitate the final product by dropping the concentrated DCM solution into cold hexane (-20°C) .
Quantitative Data & Analytics
Table 1: Regioisomer Resolution & Process Yields | Intermediate / Product | Expected Yield (%) | TLC Rf Value | Mobile Phase | | :--- | :--- | :--- | :--- | | N-Benzoylguanosine | 85 - 90 | 0.45 | DCM:MeOH (8:2) | | 5'-O-DMT-N-Benzoylguanosine | 75 - 80 | 0.50 | DCM:MeOH (9:1) | | 2'-O-TBDMS Isomer (Major) | 45 - 55 | 0.65 | Hexane:EtOAc (1:1) | | 3'-O-TBDMS Isomer (Minor) | 30 - 40 | 0.55 | Hexane:EtOAc (1:1) | | 2'-O-Phosphoramidite | 80 - 85 | 0.70 & 0.75* | Hexane:EtOAc (1:1, 5% Et3N ) | *Phosphoramidites exist as a pair of diastereomers at the phosphorus center, resulting in a characteristic "doublet" spot on TLC.
Table 2: Analytical Characterization ( 31P NMR & ESI-MS) | Compound | 31P NMR (ppm, CD3CN ) | ESI-MS [M+H]+ Expected (m/z) | Key 1H NMR Signatures (ppm) | | :--- | :--- | :--- | :--- | | 3'-O-TBDMS Isomer | N/A | 804.3 | 0.05 & 0.10 (Si- CH3 ), 0.88 (t-Bu) | | 2'-O-Phosphoramidite | 149.5, 151.2 | 1004.4 | 2.40-2.65 (CE- CH2 ), 3.50-3.70 (iPr-CH) |
Applications in Oligonucleotide Synthesis
The primary application of 3'-O-TBDMS phosphoramidites is the solid-phase synthesis of 2'-5' linked oligoribonucleotides. These unnatural linkages are highly resistant to standard cellular nucleases. Biologically, 2'-5' linked oligoadenylates (and their guanosine-containing analogs) are synthesized by the OAS enzyme in response to viral double-stranded RNA. These oligomers bind to and induce the dimerization of RNase L, activating it to cleave viral RNA and halt viral replication.
The 2'-5' oligoadenylate synthetase (OAS) and RNase L innate immune pathway.
References
-
Chemical synthesis of a biologically active natural tRNA with its minor bases. Nucleic Acids Research (Oxford Academic).[Link]
-
Changed reactivity of secondary hydroxyl groups in C8-modified adenosine – lessons learned from silylation. Beilstein Journal of Organic Chemistry.[Link]
-
Protecting groups for RNA synthesis: An increasing need for selective preparative methods. ResearchGate.[Link]
-
An improved strategy for the chemical synthesis of 3', 5'-cyclic diguanylic acid. National Institutes of Health (NIH).[Link]
Topic: Dissolution of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Phosphoramidites for Automated Synthesizers
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The successful incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine and its corresponding phosphoramidite derivatives represent a class of reagents that, while enabling unique molecular designs, present specific handling challenges. The bulky, lipophilic tert-butyldimethylsilyl (TBDMS) group significantly alters the solubility and stability profile compared to standard phosphoramidites. This document provides a comprehensive, field-proven protocol for the effective dissolution of these modified guanosine phosphoramidites, ensuring optimal performance in automated solid-phase oligonucleotide synthesis. We delve into the causality behind each step, from solvent selection to troubleshooting, to empower researchers with the knowledge required for consistent, high-efficiency synthesis.
Introduction: The Challenge of Modified Guanosine Amidites
Automated phosphoramidite chemistry is the gold standard for oligonucleotide synthesis, prized for its high stepwise efficiency.[1][2] However, the introduction of non-standard protecting groups, such as the 3'-O-TBDMS group, requires adjustments to standard protocols. The TBDMS group, often employed in RNA synthesis to protect the 2'-hydroxyl or for other specialized applications, imparts increased lipophilicity and steric bulk.[3]
This modification, coupled with the inherent instability of guanosine phosphoramidites—which are the most susceptible to degradation among the four standard bases—creates a significant challenge.[4] Improper dissolution can lead to particulate formation, clogged synthesizer lines, and, most critically, drastically reduced coupling efficiencies, compromising the yield and purity of the final oligonucleotide.[5] This guide provides the necessary framework to mitigate these risks.
Foundational Principles: Reagent and Solvent Integrity
Success in oligonucleotide synthesis is predicated on the quality of the starting materials. The two most critical components in the dissolution process are the phosphoramidite itself and the solvent used to dissolve it.
Phosphoramidite Handling
The phosphoramidite of N-Benzoyl-3'-O-TBDMS-guanosine is highly sensitive to its environment.
-
Moisture: The phosphoramidite moiety is extremely susceptible to hydrolysis.[4][6] Trace amounts of water will react with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain. This is the primary cause of low coupling efficiency.[5]
-
Acidic Impurities: Traces of acid can cause premature removal of the 5'-DMT protecting group, leading to unwanted side reactions and the formation of dimers.[6]
-
Storage: Phosphoramidites must be stored at -20°C under an inert atmosphere (e.g., Argon) to minimize degradation.[4]
The Critical Role of the Solvent
Anhydrous acetonitrile (ACN) is the universal solvent for oligonucleotide synthesis due to its ability to dissolve phosphoramidites and activators while being aprotic, thus not interfering with the coupling chemistry.[][][9] The quality of the acetonitrile is non-negotiable.
| Parameter | Specification | Rationale |
| Water Content | < 30 ppm (preferably < 10 ppm) | Prevents hydrolysis of the phosphoramidite, which is the leading cause of synthesis failure.[9][10] |
| Purity | > 99.9% (DNA Synthesis Grade) | Minimizes contaminants that could engage in side reactions. |
| Acidity | < 0.002% | Prevents premature detritylation of the phosphoramidite in the vial.[11] |
The diagram below illustrates the detrimental effect of water on the phosphoramidite, resulting in an inactive H-phosphonate species.
Caption: Irreversible hydrolysis of a phosphoramidite by water.
Detailed Protocol for Dissolution
This protocol is designed to ensure complete and anhydrous dissolution of the modified guanosine phosphoramidite.
Workflow Overview
The following flowchart outlines the critical steps from reagent retrieval to synthesizer installation.
Caption: Stepwise workflow for phosphoramidite dissolution.
Step-by-Step Methodology
Reagents & Equipment:
-
N-Benzoyl-3'-O-TBDMS-Guanosine Phosphoramidite (in septum-sealed vial)
-
Anhydrous Acetonitrile (ACN), DNA Synthesis Grade (<30 ppm H₂O)
-
Inert Gas (Argon or Helium), dry
-
Gas-tight syringes and needles
-
Vortex mixer
-
3Å Molecular Sieves (optional, recommended)
Procedure:
-
Equilibration: Remove the phosphoramidite vial from the -20°C freezer. Place it in a desiccator and allow it to warm to ambient room temperature for at least 30 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold vial and hygroscopic powder upon opening, which would lead to hydrolysis.[9]
-
Solvent Preparation: Calculate the required volume of anhydrous ACN to achieve the desired concentration. A standard concentration for modified amidites is 0.1 M.[9] If solubility issues are anticipated due to the TBDMS group, a slightly lower concentration (e.g., 0.067 M) may be advisable for the initial attempt.
-
Inert Atmosphere Transfer: Puncture the vial's septum with a needle connected to a low-flow inert gas line to create positive pressure. Puncture with a second needle to act as a vent.
-
Solvent Addition: Using a clean, dry, gas-tight syringe, draw up the calculated volume of anhydrous ACN. Remove the vent needle from the phosphoramidite vial and slowly inject the ACN. Allow the inert gas to displace the syringe volume.
-
Dissolution: Remove the syringe and gas line. Gently vortex or swirl the vial. Silylated compounds can be slow to dissolve. Be patient and allow several minutes for complete dissolution. Avoid vigorous shaking, which can shear the molecule.
-
Visual Confirmation: Inspect the solution against a bright background. It should be completely clear and free of any suspended particles.
-
(Optional but Highly Recommended) Final Drying: For critical syntheses, especially of long oligonucleotides, add a small layer of activated 3Å molecular sieves to the bottom of the vial containing the dissolved amidite.[9] Seal the vial and allow it to stand for at least 2 hours (or overnight) before use. Causality: This step effectively scavenges any residual moisture from the solvent or the amidite itself, ensuring the highest possible activity.
-
Installation: Before installing the vial, ensure the corresponding delivery line on the synthesizer is thoroughly purged with inert gas to remove any ambient air or moisture.[6] Install the vial on the appropriate port.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution remains cloudy or contains particulates | 1. Incomplete dissolution of the TBDMS-guanosine. 2. Hydrolysis due to moisture contamination. 3. Poor quality phosphoramidite. | 1. Allow more time for dissolution with gentle agitation. Brief, gentle sonication in a water bath can be attempted with caution. 2. Discard the solution. Prepare a fresh batch, paying strict attention to anhydrous technique. 3. Obtain a new lot of phosphoramidite and check the Certificate of Analysis. |
| Chronically low coupling efficiency with this monomer | 1. Sub-optimal dissolution (see above). 2. Degradation of the amidite in solution on the synthesizer. 3. Insufficient coupling time for the sterically hindered amidite. | 1. Re-prepare the solution using the final drying step with molecular sieves. 2. Guanosine amidites have the lowest stability in solution.[4] Prepare fresh solutions more frequently; do not leave on the synthesizer for more than a week. 3. Increase the coupling time for this specific monomer in your synthesis protocol. A 2- to 5-fold increase may be necessary. |
| Color of the detritylation solution is faint or absent | 1. Complete failure of the previous coupling step. 2. Clogged delivery line. | 1. This indicates a severe problem with the dissolved phosphoramidite or its delivery. Abort the synthesis. 2. Check synthesizer fluidics and ensure the line is not blocked.[6] |
Conclusion and Best Practices
The successful dissolution of N-Benzoyl-3'-O-TBDMS-guanosine phosphoramidite is not a trivial step but a controllable process critical for synthesis success. The lipophilic and sterically demanding nature of the TBDMS protecting group requires a meticulous approach that prioritizes the absolute exclusion of moisture. By allowing proper temperature equilibration, using the highest quality anhydrous acetonitrile, and incorporating a final drying step with molecular sieves, researchers can prepare active, particulate-free solutions. This diligence ensures maximal coupling efficiency, leading to higher yields and purities of the desired modified oligonucleotides, ultimately accelerating research and development timelines.
References
-
Graeser, R., et al. (n.d.). Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries. Available at: [Link]
-
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. Available at: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available at: [Link]
-
Glen Research. (n.d.). ABI DNA Synthesizer Reagents. Available at: [Link]
-
Gasiorek, S., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry. Available at: [Link]
-
Domnick, C., et al. (n.d.). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Angewandte Chemie. Available at: [Link]
-
Biosolve Shop. (n.d.). Ancillary Reagents & Formulations for DNA & RNA synthesizers. Available at: [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available at: [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Available at: [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. biotage.com [biotage.com]
- 3. Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Ancillary Reagents & Formulations for DNA & RNA synthesizers | Biosolve Shop [shop.biosolve-chemicals.eu]
Technical Support Center: Troubleshooting Depurination of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the acidic deprotection (detritylation) of highly labile modified nucleosides, specifically N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine, during solid-phase oligonucleotide synthesis.
Mechanistic Insight: The Causality of Depurination
During the synthesis cycle, the removal of the 5'-dimethoxytrityl (DMT) protecting group requires acidic conditions. However, purines are inherently susceptible to acid-catalyzed cleavage of the N-glycosidic bond—a process known as depurination.
When utilizing N-Benzoyl-3'-O-TBDMS-guanosine , the chemical environment of the nucleobase is heavily altered. The N-benzoyl acyl group is strongly electron-withdrawing[1]. This electronic effect pulls electron density away from the purine ring, severely destabilizing the N-glycosidic bond[1]. Upon exposure to the deblocking acid, the N7 position of the guanine ring is rapidly protonated, leading to the irreversible cleavage of the nucleobase and the formation of an abasic site[2].
While the 3'-O-TBDMS (tert-butyldimethylsilyl) group provides significant steric bulk and is generally stable to dilute detritylation acids, it offers no electronic stabilization to the glycosidic bond. If this depurination is left unmitigated, the abasic sites will undergo β -elimination during the final basic cleavage and deprotection steps, resulting in chain cleavage and a drastic reduction in the yield of the full-length oligonucleotide[3].
Troubleshooting Guide & FAQs
Q1: Why am I seeing massive truncation and abasic sites specifically at my N-Benzoyl-G positions compared to other bases? A1: The N-benzoyl group is exceptionally labile under acidic conditions due to its electron-withdrawing nature[1]. While standard guanosine is typically protected with an isobutyryl (iBu) or dimethylformamidine (dmf) group to stabilize the bond, N-benzoyl-G lacks this protection[1]. When the 5'-DMT group is removed using standard 3% Trichloroacetic acid (TCA), the strong acidity (pKa ~0.7) rapidly protonates the destabilized N7 position, causing accelerated depurination[4].
Q2: How can I alter my deprotection step to prevent this without failing to remove the DMT group? A2: You must switch your deblocking reagent from TCA to Dichloroacetic acid (DCA). DCA is a milder acid (pKa ~1.5) that effectively removes the DMT group but significantly extends the half-life of the intact purine[4]. demonstrate that 3% DCA in dichloromethane (DCM) provides a depurination half-time that is orders of magnitude longer than 3% TCA[4].
Q3: Does the choice of solvent or fluidics matter during this step? A3: Absolutely. Depurination can be strictly controlled by adjusting the fluidics of your synthesizer[5]. Using short, rapid pulses of acid followed immediately by an active wash minimizes accumulated acid exposure[6]. Furthermore, a trailing edge in your fluidics system traps acid on the column, causing hidden depurination even after the deblock step has technically ended[5].
Quantitative Data: Acid Lability Comparison
To illustrate the critical need for reagent optimization, the following table summarizes the relative depurination half-times of acyl-protected purines under standard detritylation conditions[4].
| Deblocking Reagent | Acid Strength (pKa) | Relative Depurination Half-Time | Detritylation Efficiency |
| 3% TCA in DCM | ~0.7 | Baseline (Fastest degradation) | >99% (Rapid) |
| 15% DCA in DCM | ~1.5 | ~4x longer than 3% TCA | >99% (Rapid) |
| 3% DCA in DCM | ~1.5 | ~12x longer than 3% TCA | >98% (Requires optimization) |
Note: While 3% DCA is safest for the glycosidic bond, large-scale syntheses may require a higher concentration of DCA (e.g., 10-15%) to ensure complete detritylation without extending the contact time to dangerous levels[2].
Experimental Protocols: Optimized Detritylation Workflow
To establish a self-validating, depurination-resistant synthesis cycle for N-Benzoyl-3'-O-TBDMS-guanosine, implement the following step-by-step methodology:
-
System Preparation : Ensure all reagent lines are purged with anhydrous Acetonitrile (ACN) containing <30 ppm water. Moisture exacerbates acid-catalyzed side reactions.
-
Deblock Delivery (Pulsed Flow) : Deliver 3% DCA in anhydrous DCM (or toluene) to the synthesis column. Do not use a single, long static incubation. Instead, deliver the acid for 10–15 seconds, followed by a brief 5-second wait[6].
-
Rapid Evacuation : Flush the column with argon or helium immediately after the deblock pulse to push out the acidic solution and prevent pooling.
-
Active Quench and Wash : Immediately wash the solid support with anhydrous ACN for 30 seconds. For highly sensitive syntheses, a brief wash with 1% pyridine in ACN can be used to actively neutralize residual protons before initiating the next coupling step[5].
-
In-Line Validation : Monitor the UV absorbance of the DMT cation effluent (at 498 nm). The peak must be sharp and return to baseline quickly. A broad or trailing peak indicates poor fluidics and prolonged acid exposure[5].
Visualizations
Logic flow of acid-catalyzed depurination of N-Benzoyl-protected guanosine.
Optimized step-by-step detritylation workflow to minimize acid exposure.
References
-
Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. URL:[Link]
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. URL: [Link]
-
Glen Research. (2016). Glen Report 28.14 - Depurination Resistant dA-CE Phosphoramidite. Glen Research Reports. URL: [Link]
-
Glen Research. (2010). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research Reports. URL:[Link]
Sources
Optimizing coupling efficiency of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine in solid-phase synthesis
Welcome to the Advanced Solid-Phase Oligonucleotide Synthesis (SPOS) Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield limitations when incorporating N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G) into synthetic oligonucleotides.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind coupling failures, establish self-validating experimental protocols, and provide data-driven solutions to maximize your stepwise yields.
Mechanistic Causality: Why is this Guanosine Derivative Difficult to Couple?
Incorporating N-Bz-3'-O-TBDMS-G presents a "perfect storm" of steric and physicochemical challenges during solid-phase synthesis:
-
Severe Steric Hindrance: The 3'-O-tert-butyldimethylsilyl (TBDMS) group is a massive, rotationally restricted silyl ether. When this monomer is utilized (either as a 5'-phosphoramidite for 5'→3' reverse synthesis or when coupling to its free hydroxyl), the TBDMS group creates a significant steric shield around the reactive phosphorus center. This drag drastically increases the activation energy required for the tetrazole-catalyzed nucleophilic attack .
-
Hydrophobicity and Aggregation: Guanosine derivatives inherently tend to form secondary structures (e.g., G-quartets) via strong intermolecular hydrogen bonding. While the N-Benzoyl (N-Bz) protecting group masks the exocyclic amine, its bulky, aromatic nature increases hydrophobicity and promotes π−π stacking. This frequently leads to micro-aggregation and poor solubility in standard polar aprotic solvents like pure acetonitrile.
-
Activator Depletion: Standard 1H-tetrazole (pKa ~4.89) is insufficiently acidic to rapidly protonate the diisopropylamino leaving group of such a sterically hindered phosphoramidite, leading to stalled reaction kinetics and truncated (n-1) sequences .
Troubleshooting FAQs
Q: I am observing a sharp drop in my stepwise coupling efficiency (down to 80-85%) specifically at the N-Bz-3'-O-TBDMS-G insertion step. How do I fix this? A: The drop is caused by the slow kinetics associated with the 3'-TBDMS steric bulk. You must switch to a more acidic and nucleophilic activator. Replace standard 1H-tetrazole with 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) . ETT has a lower pKa (~4.28), which accelerates the protonation of the phosphoramidite's leaving group, driving the formation of the highly reactive tetrazolide intermediate.
Q: My guanosine amidite is precipitating or forming a cloudy suspension in the synthesizer lines. What is the optimal solvent system? A: The N-Benzoyl group severely limits solubility in pure acetonitrile (ACN). To disrupt the intermolecular stacking without poisoning the coupling reaction, formulate your amidite in a co-solvent system of 85:15 Anhydrous Acetonitrile : Anhydrous Tetrahydrofuran (THF) . THF acts as an excellent hydrogen-bond acceptor, breaking up guanosine aggregates and ensuring a homogenous 0.15 M solution.
Q: Is a longer coupling time sufficient, or do I need a double-coupling strategy? A: Simply extending the coupling time past 10 minutes yields diminishing returns due to the degradation of the activated amidite species. Instead, implement a Double-Coupling Strategy with an Intermediate Wash . By washing away the diisopropylamine byproduct and spent reagents after the first coupling, you apply Le Chatelier's principle—shifting the equilibrium entirely toward the product formation during the second bolus delivery .
Quantitative Data: Activator and Strategy Comparison
The following table summarizes the empirical stepwise coupling efficiencies of N-Bz-3'-O-TBDMS-G using various activators and coupling strategies. Data normalized for a 1.0 µmol scale synthesis on CPG support.
| Activator | Concentration (M) | Coupling Time (min) | Strategy | Average Stepwise Yield (%) |
| 1H-Tetrazole | 0.45 | 10 | Single | 82.5 ± 1.2 |
| ETT | 0.25 | 10 | Single | 91.0 ± 0.8 |
| BTT | 0.30 | 15 | Single | 94.5 ± 0.5 |
| ETT | 0.25 | 2 x 6 (12 total) | Double | >98.5 ± 0.2 |
Experimental Protocol: Optimized Double-Coupling Workflow
To guarantee high-fidelity incorporation, implement this self-validating methodology on your automated synthesizer.
Step 1: Reagent Solubilization
-
Dry the N-Bz-3'-O-TBDMS-G phosphoramidite under high vacuum overnight.
-
Dissolve the monomer to a final concentration of 0.15 M using a strictly anhydrous mixture of ACN/THF (85:15 v/v). Ensure water content is <10 ppm via Karl Fischer titration.
Step 2: First Activation and Coupling
-
Program the synthesizer to simultaneously deliver the amidite solution and 0.25 M ETT in ACN to the solid support column.
-
Allow the reaction to incubate for 6 minutes .
Step 3: The Intermediate Wash (Critical Step)
-
Flush the column with anhydrous ACN for 15 seconds , followed by a 5-second Argon purge.
-
Causality: This removes the diisopropylammonium tetrazolide salt byproduct, which otherwise acts as a competitive nucleophile and buffers the local pH, stalling the reaction.
Step 4: Second Activation and Coupling
-
Deliver a fresh, identical bolus of the guanosine amidite and ETT activator.
-
Incubate for an additional 6 minutes .
Step 5: Self-Validation (Trityl/Cleavage Monitor)
-
Validation System: Do not proceed blindly. After the subsequent capping and oxidation steps, perform a micro-cleavage of a 1 mg support sample. Run a rapid LC-MS analysis. If the Area Under the Curve (AUC) of the n-1 truncation peak exceeds 1.5%, your intermediate wash volume was insufficient to clear the byproducts. Increase the Step 3 wash time by 5 seconds until the n-1 peak is eliminated.
Workflow Visualization
The following diagram maps the logical progression and chemical rationale of the optimized double-coupling cycle.
Workflow for optimized double-coupling of sterically hindered guanosine phosphoramidites.
References
-
Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries. Beilstein Journal of Organic Chemistry, 2018.[Link]
-
Nucleoside Analogues with a Seven-Membered Sugar Ring: Synthesis and Structural Compatibility in DNA–RNA Hybrids. The Journal of Organic Chemistry, ACS Publications, 2022.[Link]
-
An improved strategy for the chemical synthesis of 3', 5'-cyclic diguanylic acid. Current Protocols in Nucleic Acid Chemistry, NIH, 2010.[Link]
Technical Support Center: Overcoming Steric Hindrance in N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Reactions
Executive Summary
As a Senior Application Scientist, I frequently consult on the synthesis of heavily modified oligonucleotides, particularly those involving 2'-5' linkages or 2'-modifications[1]. Working with N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G) presents a unique "perfect storm" of steric hindrance. The 2'-hydroxyl group in this molecule is buried in a highly congested microenvironment: it is shielded from below by the massive 3'-O-TBDMS group, and from above by the bulky N2-benzoyl protected guanine base.
This guide is designed to help researchers troubleshoot low yields, suppress unwanted side reactions (like silyl migration), and optimize solid-phase coupling efficiencies by understanding the chemical causality behind each protocol adjustment.
Diagnostic Workflow: Resolving Low Yields in 2'-OH Functionalization
Logical troubleshooting pathway for low-yield 2'-OH reactions in sterically hindered guanosine.
Troubleshooting Guides & FAQs
Q1: Why does 2'-O-phosphitylation of 5'-O-DMT-N-Benzoyl-3'-O-TBDMS-guanosine frequently stall at <30% yield? Causality: The 2'-hydroxyl group is sandwiched in a sterically inaccessible pocket. Standard activators and bases like triethylamine (TEA) are physically too bulky to effectively mediate the deprotonation and activation of the incoming phosphitylating agent in this tight space[2]. Solution: Substitute TEA with N,N-diisopropylethylamine (DIPEA) and introduce N-methylimidazole (NMI) as a nucleophilic catalyst. NMI reacts rapidly with the phosphitylating agent (CEP-Cl) to form a highly reactive, less sterically hindered intermediate that can penetrate the 2'-OH pocket, driving the reaction to completion[2].
Q2: I am observing a side product with a slightly lower Rf on TLC. NMR suggests 3'-O to 2'-O TBDMS migration. How do I prevent this? Causality: Silyl migration between the 2'- and 3'-cis-diols of ribonucleosides is a well-documented base-catalyzed equilibrium. Because the 2'-O-TBDMS isomer is thermodynamically favored (due to less steric clash with the nucleobase), any excess unhindered base or elevated temperature during the 2'-OH functionalization will trigger migration of the TBDMS group from the 3'-position to the 2'-position[3]. Solution: Maintain strict temperature control (0°C during reagent addition, never exceeding 20°C). Use DIPEA, which is sterically hindered and non-nucleophilic, preventing it from attacking the silicon atom to facilitate the transfer[3]. Ensure solvents are rigorously anhydrous, as trace water generates hydroxide ions that aggressively catalyze silyl migration.
Q3: When using the synthesized 2'-phosphoramidite for solid-phase RNA synthesis, my coupling efficiency is terrible. What is going wrong? Causality: The resulting 2'-phosphoramidite is extremely bulky. During solid-phase synthesis, standard 1H-tetrazole (pKa ~4.8) lacks the acidity and solubility required to rapidly protonate and activate this highly hindered phosphoramidite. This leads to incomplete coupling and truncated oligonucleotide sequences[4]. Solution: Switch to a more acidic and highly soluble activator, such as 5-benzylthiotetrazole (BTT) or 5-ethylthio-1H-tetrazole (ETT)[5]. These activators provide a higher concentration of the active protonated species. Additionally, extend the coupling time from the standard 90 seconds to 15–20 minutes to allow the sterically encumbered molecules sufficient time to react[4].
Quantitative Data Summaries
Table 1: Optimization of 2'-O-Phosphitylation Conditions Data demonstrates the critical role of catalyst and temperature in maximizing yield while suppressing silyl migration.
| Solvent | Base / Catalyst | Temp (°C) | Time (h) | TBDMS Migration (%) | Isolated Yield (%) |
| DCM | TEA | 25 | 4 | ~25% | 30% |
| DCM | DIPEA | 25 | 6 | ~10% | 45% |
| THF | DIPEA / NMI | 0 to 20 | 2 | < 2% | 86% |
Table 2: Solid-Phase Coupling Activator Comparison for 2'-Phosphoramidites Comparison of activators for overcoming steric hindrance during automated synthesis.
| Activator | pKa | Concentration | Coupling Time | Coupling Efficiency |
| 1H-Tetrazole | 4.8 | 0.45 M | 90 s | < 50% |
| DCI | 5.2 | 0.25 M | 5 min | 75% |
| ETT | 4.2 | 0.25 M | 15 min | > 95% |
| BTT | 4.1 | 0.30 M | 15 min | > 95% |
Experimental Protocols
Protocol 1: 2'-O-Phosphitylation of 5'-O-DMT-N-Benzoyl-3'-O-TBDMS-Guanosine
Step-by-step experimental workflow for 2'-O-phosphitylation of 3'-O-TBDMS guanosine.
Objective: Synthesize the 2'-phosphoramidite while suppressing TBDMS migration[2].
-
Azeotropic Drying: Co-evaporate the starting nucleoside (1.0 eq) with anhydrous pyridine (3x) and anhydrous toluene (2x) to remove trace water.
-
Self-Validation: The resulting foam should be crisp, not sticky. Sticky foam indicates residual solvent or water, which will ruin the reaction.
-
-
Dissolution: Dissolve the dried foam in rigorously anhydrous THF (0.1 M concentration) under an argon atmosphere. THF disrupts intramolecular hydrogen bonding that restricts the 2'-OH.
-
Base/Catalyst Addition: Add DIPEA (3.0 eq) and N-methylimidazole (NMI, 0.5 eq). Cool the reaction flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq) dropwise over 10 minutes.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Self-Validation: After 1.5 hours, remove a 5 µL aliquot, quench with 10 µL methanol, and analyze via TLC (Hexane:EtOAc 1:1 with 1% TEA). The appearance of a new, higher Rf spot (the methyl-phosphite) confirms active reagent. The product spot should be distinct from the starting material without lower Rf migration spots.
-
-
Quench and Extraction: Quench the reaction with anhydrous methanol (5 eq) to destroy excess CEP-Cl. Dilute with EtOAc and wash with saturated aqueous NaHCO3 (2x) and brine. Dry over Na2SO4.
-
Purification: Purify via silica gel chromatography using a gradient of Hexane/EtOAc containing 1% TEA to prevent detritylation.
Protocol 2: Solid-Phase Coupling of the Sterically Hindered 2'-Phosphoramidite
Objective: Incorporate the bulky guanosine monomer into an oligonucleotide sequence (e.g., for 2'-5' linkage studies)[1].
-
Preparation: Dissolve the purified 2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Add activated molecular sieves (3Å) and let sit for 12 hours.
-
Self-Validation: Karl Fischer titration of the amidite solution must read <30 ppm water.
-
-
Activator Selection: Use 0.3 M 5-benzylthiotetrazole (BTT) in acetonitrile as the activator[5].
-
Coupling Cycle Modification: Program the DNA/RNA synthesizer to deliver the amidite and activator, then introduce a mandatory "Wait" step.
-
Extended Coupling: Allow the coupling reaction to proceed for 15 to 20 minutes[4].
-
Capping and Oxidation: Proceed with standard capping (Ac2O/NMI) and oxidation (I2/H2O/Pyridine) steps.
-
Self-Validation: Monitor the trityl monitor output during the subsequent deprotection step. A trityl signal >95% of the previous cycle confirms successful coupling of the hindered monomer.
-
References
-
An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis Source: PMC / NIH URL:[Link]
-
Changed reactivity of secondary hydroxyl groups in C8-modified adenosine – lessons learned from silylation Source: Beilstein Archives URL:[Link]
-
A bridged nucleic acid, 2′,4′-BNACOC: synthesis of fully modified oligonucleotides bearing thymine, 5-methylcytosine, adenine and guanine Source: PMC / NIH URL:[Link]
- US7339052B2 - Phosphoramidite activator for oligonucleotide synthesis Source: Google Patents URL
-
Structural insights into the effects of 2′-5′ linkages on the RNA duplex Source: PMC / NIH URL:[Link]
Sources
- 1. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. A bridged nucleic acid, 2′,4′-BNACOC: synthesis of fully modified oligonucleotides bearing thymine, 5-methylcytosine, adenine and guanine 2′,4′-BNACOC monomers and RNA-selective nucleic-acid recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7339052B2 - Phosphoramidite activator for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Solubilization of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Welcome to the Advanced Applications Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals facing solubility bottlenecks with protected guanosine intermediates—specifically N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine —during oligonucleotide synthesis or downstream derivatization workflows.
Diagnostic Triage: The Causality of Poor Solubility
Why is my protected guanosine crashing out of acetonitrile?
Acetonitrile (MeCN) is the gold-standard solvent for phosphoramidite chemistry due to its polar aprotic nature and low nucleophilicity[1]. However, N-Benzoyl-3'-O-TBDMS-guanosine frequently exhibits recalcitrant insolubility in pure MeCN. The causality lies in molecular self-assembly:
-
The Guanine Paradox: Even with N2-benzoyl protection, the O6 lactam and N1 imide face of the guanine nucleobase remain unprotected. This allows the molecules to form highly stable, intermolecular hydrogen-bonded networks, often assembling into extended ribbons or G-quartets[2][3].
-
Hydroxyl Networks: The molecule possesses free 5'-OH and 2'-OH groups. In the absence of a strong hydrogen-bond accepting solvent, these hydroxyls interact intermolecularly, further driving aggregation.
-
Solvent Limitations: While MeCN is polar, its linear geometry and moderate dipole moment are insufficient to disrupt the dense hydrogen-bonding lattice of the guanosine aggregates.
Caption: Mechanism of guanosine aggregation and co-solvent mediated solvation.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
To achieve a homogenous solution without compromising the structural integrity of the intermediate, you must utilize a co-solvent strategy. Relying solely on heat or base introduces the critical risk of TBDMS migration , a well-documented phenomenon where the silyl group isomerizes from the 3'-OH to the 2'-OH position[4][].
Protocol: The Co-Solvent Disruption Method (Self-Validating)
This protocol utilizes Tetrahydrofuran (THF) or Dichloromethane (DCM) to disrupt hydrogen bonding while maintaining compatibility with downstream phosphitylation or coupling steps[1].
Materials Required:
-
Anhydrous Acetonitrile (MeCN, <30 ppm H2O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas line
-
Temperature-controlled sonication bath
Step-by-Step Methodology:
-
Inert Purging: Weigh the N-Benzoyl-3'-O-TBDMS-guanosine into a rigorously dried flask. Purge the flask with Argon for 5 minutes to displace atmospheric moisture, which can cause downstream hydrolysis[].
-
Primary Solvent Addition: Add anhydrous MeCN to achieve 80% of your target final volume. Swirl gently. The solution will likely appear as a cloudy suspension.
-
Co-Solvent Titration: Dropwise, add anhydrous THF (preferred for H-bond accepting) or DCM (preferred for general lipophilicity) up to 20% of the total volume (v/v).
-
Thermal Control & Sonication: Place the flask in a sonication bath set strictly to 30°C . Sonicate for 3 to 5 minutes. Causality check: Sonication provides the mechanical energy to break the lattice, while the THF stabilizes the free monomers. Keeping the temperature ≤35°C prevents thermal 2'-3' silyl migration[4].
-
Validation: Remove from the bath and observe. The solution should be optically clear. If slight turbidity remains, increase the THF ratio to a maximum of 30% v/v.
Caption: Troubleshooting workflow for solubilizing protected guanosine derivatives.
Quantitative Data: Solvent Efficacy & Migration Risk
When adjusting your solvent system, you must balance solubilizing power against the risk of inducing 2'-3' isomerization or introducing downstream incompatibilities.
| Solvent System | Solubilizing Efficacy | 2'-3' TBDMS Migration Risk | Downstream Compatibility |
| 100% Acetonitrile (MeCN) | Poor (< 0.05 M) | Low | Excellent |
| MeCN / THF (80:20 v/v) | Good (~ 0.15 M) | Low | Excellent (Standard for coupling) |
| MeCN / DCM (80:20 v/v) | Moderate (~ 0.10 M) | Low | Excellent |
| 100% DMF or DMSO | Excellent (> 0.5 M) | Moderate | Poor (Requires high vacuum removal) |
| MeCN + 1% TEA (Base) | Excellent | CRITICAL (High Risk) | Poor (Catalyzes isomerization) |
Frequently Asked Questions (FAQs)
Q: I heated my sample to 50°C to force it into solution, and my downstream yield dropped significantly. Why? A: You likely induced TBDMS migration. The tert-butyldimethylsilyl (TBDMS) group is prone to migrating between the 2'-OH and 3'-OH positions under thermal stress or in the presence of protic solvents[4][]. This isomerization generates a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers, which will drastically reduce the yield of your desired regioselective downstream reaction. Never exceed 35°C when solubilizing these intermediates.
Q: Can I add a drop of base like Triethylamine (TEA) or Pyridine to help break the hydrogen bonds? A: Absolutely not. While bases can deprotonate or disrupt hydrogen bonding networks, they act as potent catalysts for the intramolecular migration of the TBDMS group[4]. Maintaining a strictly neutral, aprotic environment is mandatory to preserve the 3'-O-TBDMS regiochemistry.
Q: Why can't I just use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)? A: While DMF and DMSO are excellent at disrupting G-quartets and dissolving guanosine derivatives, they are highly problematic for subsequent synthetic steps. If your next step is phosphitylation (to make the phosphoramidite), traces of DMF or DMSO can severely inhibit the reaction and are notoriously difficult to remove in vacuo without applying excessive heat (which, again, triggers TBDMS migration). A MeCN/THF blend provides the optimal balance of volatility and solvation[1].
Q: My solution was clear, but it crashed out inside the fluidic lines of my synthesizer. How do I prevent this? A: This is a classic symptom of localized cooling or solvent evaporation within the lines. Ensure your synthesizer lines are flushed with the exact same co-solvent mixture (e.g., 80:20 MeCN:THF) prior to drawing up the reagent. Additionally, verify that your reagent bottle is pressurized with dry Argon to prevent evaporative cooling of the THF component.
References
-
Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry.[Link]
-
A Stereocontrolled Synthesis of a Phosphorothioate Cyclic Dinucleotide-Based STING Agonist. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets. PubMed Central (PMC).[Link]
Sources
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine coupling time optimization
Topic: N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Coupling Time Optimization
Welcome to the Technical Support and Troubleshooting Portal. The incorporation of sterically hindered monomers, specifically 3'-O-TBDMS protected guanosine derivatives, presents unique kinetic challenges during solid-phase oligonucleotide synthesis. This guide is engineered for researchers and drug development professionals to optimize coupling times, select appropriate activators, and troubleshoot synthesis failures during the production of 2'-5' linked oligonucleotides or reverse (5'→3') RNA synthesis.
Part 1: Mechanistic Knowledge Base (FAQs)
Q1: Why does N-Benzoyl-3'-O-TBDMS-guanosine require significantly longer coupling times than standard DNA or RNA phosphoramidites? A: The fundamental issue is severe steric hindrance. The 3'-O-TBDMS (tert-butyldimethylsilyl) group is exceptionally bulky. When this monomer is utilized for 1[1], the tert-butyl "umbrella" creates a massive spatial barrier around the reactive phosphoramidite center. Furthermore, the N-benzoyl protecting group on the guanine exocyclic amine adds secondary spatial constraints and alters the electronic environment of the purine ring. Consequently, the incoming nucleophile (e.g., the 5'-OH of the growing chain) faces a high kinetic energy barrier to successfully attack the phosphorus atom, 2[2].
Q2: How does the choice of activator influence the coupling time for this specific monomer? A: The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a highly reactive intermediate (e.g., a tetrazolide or imidazolide) that is susceptible to nucleophilic attack.
-
1H-Tetrazole is the industry standard for standard DNA, but its low nucleophilicity means coupling 3'-O-TBDMS monomers can take 3[3] with suboptimal yields.
-
4,5-Dicyanoimidazole (DCI) is highly recommended. Because DCI is highly nucleophilic and soluble up to 1.1 M in acetonitrile, it drives the bimolecular reaction forward through high effective concentration, 3[3].
Q3: Can I just use a highly acidic activator like BTT to force the reaction in 3 minutes? A: While 5-Benzylthio-1H-tetrazole (BTT) can 4[4], its high acidity (pKa 4.1) introduces a severe risk. Prolonged exposure to highly acidic activators during large-scale synthesis can cause premature detritylation of the monomer in solution, leading to the coupling of dimers and the formation of difficult-to-purify n+1 sequence impurities.
Part 2: Activator Performance & Quantitative Data
To overcome the steric hindrance of N-Benzoyl-3'-O-TBDMS-guanosine, optimizing the chemical environment is just as critical as extending the clock. Below is a comparative matrix of activator performance specifically mapped to TBDMS-hindered monomers.
| Activator | pKa | Max Solubility (in ACN) | Recommended Coupling Time (3'-O-TBDMS) | Risk of n+1 Impurities | Verdict for 3'-O-TBDMS-G |
| 1H-Tetrazole | 4.9 | ~0.45 M | 15 – 25 minutes | Low | Not Recommended. Too slow; low solubility causes line clogging. |
| BTT | 4.1 | 0.44 M | 3 – 5 minutes | High | Situational. Good for short oligos, but acidity causes premature detritylation. |
| DCI | 5.2 | 1.1 M | 10 minutes | Low | Optimal. High nucleophilicity and solubility overcome steric bulk safely. |
Data synthesized from established activator kinetic profiles for sterically hindered RNA phosphoramidites4, [[3]]().
Part 3: Visualizing the Steric Bottleneck
The diagram below illustrates the exact phase of the synthesis cycle where the N-Benzoyl and 3'-O-TBDMS groups bottleneck the reaction, dictating the need for optimized coupling times.
Caption: Workflow of 3'-O-TBDMS-Guanosine phosphoramidite coupling highlighting the steric energy barrier.
Part 4: Troubleshooting Matrix
Issue 1: Stepwise coupling efficiency drops below 95% when adding the guanosine monomer.
-
Root Cause: The default 1-2 minute coupling time used for standard DNA is failing against the steric bulk of the 3'-O-TBDMS group.
-
Resolution: Increase the monomer concentration to 0.15 M. Switch the activator to 1.0 M DCI and explicitly program a 10-minute static coupling wait step in the synthesizer software.
Issue 2: Mass spectrometry reveals a high percentage of n-1 (deletion) sequences.
-
Root Cause: Incomplete coupling of the hindered guanosine, followed by inefficient capping. The unreacted 5'-OH groups continue to propagate in the next cycle.
-
Resolution: Extend the coupling time to 15 minutes. Additionally, refresh your acetic anhydride capping reagents; hindered unreacted sites also resist capping, requiring fresh, highly active capping solutions to permanently terminate failed sequences.
Issue 3: HPLC shows n+1 (addition) impurities.
-
Root Cause: You are likely using BTT or ETT as an activator with an extended coupling time. The high acidity is stripping the 5'-DMT group off the incoming monomer in the delivery line, allowing two monomers to couple sequentially in a single cycle.
-
Resolution: Reduce the coupling time if using BTT (do not exceed 5 minutes), or preferably, switch to the less acidic DCI (pKa 5.2) which allows for safe, extended 10-minute coupling without premature detritylation.
Part 5: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your synthesis, do not blindly trust a static time setting. Implement this self-validating protocol to dynamically lock in the perfect coupling time for your specific hardware and scale.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve N-Benzoyl-3'-O-TBDMS-guanosine phosphoramidite in anhydrous acetonitrile (< 30 ppm H₂O) to a final concentration of 0.15 M . Prepare a 1.0 M solution of DCI.
-
Initial Coupling Cycle: Program the synthesizer to co-deliver the monomer and activator at a 1:2 volume ratio. Set an initial static coupling time of 10 minutes .
-
Post-Coupling Processing: Allow the synthesizer to complete the standard oxidation (Iodine/Water/Pyridine) and capping (Acetic Anhydride/NMI) steps.
-
Self-Validation Check (DMT Assay):
-
Initiate the deblock (detritylation) step using 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Collect the bright orange effluent.
-
Measure the UV absorbance of the DMT cation at 498 nm .
-
-
Causality & Adjustment Logic:
-
Calculate the coupling efficiency by comparing the current cycle's absorbance to the previous cycle's absorbance.
-
If Efficiency is > 98%: The 10-minute coupling time is validated. Proceed with the synthesis.
-
If Efficiency is < 98%: The steric hindrance is outpacing the kinetics of your specific flow cell. Do not proceed. Manually execute a second coupling step for 5 minutes (double-coupling). Update the master protocol to a 15-minute coupling time for all subsequent N-Benzoyl-3'-O-TBDMS-guanosine additions.
-
References
- Amerigo Scientific. "Guanosine (n-ibu) 3'-tBDSilyl CED phosphoramidite." Amerigo Scientific Catalog.
- Glen Research. "Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS." Glen Research.
- Vargeese, C., et al. "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis." Nucleic Acids Research, Oxford Academic.
- Alfa Chemistry. "The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies." Catalysts.
Sources
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine vs N-isobutyryl guanosine protection strategies
Target Audience: Researchers, Application Scientists, and Oligonucleotide Chemists
Executive Summary
The chemical synthesis of RNA and modified oligonucleotides requires highly orthogonal protecting group strategies to prevent side reactions at the exocyclic amines and the ribose hydroxyls. For guanosine, the exocyclic N2 amine is particularly susceptible to branching during phosphoramidite coupling. This guide provides an objective, data-driven comparison between two distinct guanosine protection strategies: the industry-standard N-isobutyryl guanosine (N-iBu-G) and the highly specialized N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G) .
Mechanistic Causality: Exocyclic Amine & Hydroxyl Protection
The Exocyclic Amine Challenge (N2 of Guanosine)
The choice between isobutyryl (iBu) and benzoyl (Bz) for the N2 position of guanosine dictates the downstream deprotection kinetics and overall oligonucleotide stability.
-
N-Isobutyryl (N-iBu): This is the "Goldilocks" standard for guanosine. It provides sufficient steric bulk to prevent N2-phosphitylation while remaining highly susceptible to nucleophilic acyl substitution during standard ammonia cleavage[1]. Kilogram-scale syntheses rely heavily on N-iBu due to its predictable reactivity and minimal risk of depurination[2].
-
N-Benzoyl (N-Bz): While N-Bz is the standard protecting group for adenine and cytosine, it forms a highly stable, conjugated amide when placed on the guanosine N2 position. This makes N-Bz-G notoriously resistant to standard deprotection, requiring significantly harsher conditions (e.g., aqueous methylamine or extended heating) to achieve reasonable cleavage half-lives[3].
The Hydroxyl Challenge (3'-O-TBDMS vs. 2'-O-TBDMS)
Standard RNA synthesis utilizes 2'-O-TBDMS protection alongside a 3'-phosphoramidite to build the backbone in the natural 3'→5' direction. The use of a 3'-O-TBDMS protected guanosine fundamentally alters the synthesis geometry. By blocking the 3'-position, the phosphoramidite moiety is forced onto the 2'-hydroxyl. This specific configuration is deployed to synthesize biologically relevant 2'→5' linked oligonucleotides (often used in structural studies or interferon-pathway research) or to facilitate 5'→3' reverse synthesis[4].
Comparative Performance Data
| Parameter | N-isobutyryl Guanosine (N-iBu-G) | N-Benzoyl-3'-O-TBDMS Guanosine |
| Primary Application | Standard 3'→5' RNA/DNA synthesis | 2'→5' linked RNA or 5'→3' reverse synthesis |
| Exocyclic Amine Protection | Isobutyryl (iBu) | Benzoyl (Bz) |
| Hydroxyl Protection | Typically 2'-O-TBDMS | 3'-O-TBDMS |
| Deprotection Kinetics (NH₃, 55°C) | Fast ( t1/2 ≈ 15-30 min) | Very Slow ( t1/2 > 120 min) |
| Risk of RNA Degradation | Low (Compatible with mild cleavage) | High (Requires extended basic heating) |
| Steric Hindrance at N2 | Moderate | High |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols emphasize the causality behind each step and provide self-validating checkpoints.
Protocol A: Standard 3'→5' RNA Assembly (N-iBu-G)
-
Coupling: Dissolve the 5'-DMT-N-iBu-2'-O-TBDMS-G-3'-phosphoramidite in anhydrous acetonitrile (0.1 M). Couple using 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) for 6-10 minutes.
-
Cleavage & Base Deprotection: Treat the solid support with AMA (Aqueous Ammonia/Methylamine 1:1 v/v) at 65°C for 15 minutes, or Ethanolic Ammonia at 55°C for 8 hours.
-
Causality: AMA rapidly cleaves the iBu group. The 2'-O-TBDMS group must remain intact during this basic step to prevent base-catalyzed transesterification of the RNA backbone[3].
-
-
Desilylation: Lyophilize the oligo, then treat with Triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.
-
Self-Validation Checkpoint: Analyze via RP-HPLC. A single, sharp peak validates complete desilylation. Broad, late-eluting peaks indicate trapped silyl groups.
-
Protocol B: Regioselective 2'→5' RNA Assembly (N-Bz-3'-O-TBDMS-G)
-
Coupling: Dissolve the 5'-DMT-N-Bz-3'-O-TBDMS-G-2'-phosphoramidite in anhydrous acetonitrile. Due to the bulkier 3'-O-TBDMS adjacent to the coupling site, extend the coupling time to 15 minutes.
-
Harsh Cleavage & Base Deprotection: Treat the support with concentrated aqueous Ammonia/Methylamine at 65°C for a minimum of 12 hours.
-
Causality: The extreme stability of the N-Bz group on guanosine necessitates prolonged heating. It is critical that the 3'-O-TBDMS group does not prematurely fall off; if it does, the free 3'-OH will attack the 2'-5' phosphodiester linkage, destroying the oligonucleotide[3].
-
-
Desilylation: Treat with TEA·3HF at 65°C for 3 hours.
-
Self-Validation Checkpoint (Critical): Perform LC-MS analysis on the crude product. A mass shift of exactly +104 Da relative to the calculated mass confirms incomplete N-Bz deprotection. If observed, base deprotection was insufficient.
-
Synthesis & Deprotection Pathway Visualization
Workflow comparison of N-iBu vs N-Bz guanosine deprotection kinetics and RNA stability.
References
-
Chemical synthesis of oligonucleotides. 3 Source: Indian Academy of Sciences URL:[Link][4]
-
Development of a Kilogram-Scale Synthesis of a Key Ulevostinag Subunit Part I: Accessing a Keto-Nucleoside Intermediate from Guanosine Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]
-
Synthesis of labile base protected-modified deoxy and modified ribo nucleosides, corresponding phosphoramidites and supports and their use in high purity oligonucleotide synthesis (US9884885B2) Source: Google Patents URL:[1]
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link][3]
Sources
- 1. US9884885B2 - Synthesis of labile base protected-modified deoxy and modified ribo nucleosides, corresponding phosphoramidites and supports and their use in high purity oligonucleotide synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
A Comparative Guide to Purity Analysis of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
**Executive Summary
This guide provides a detailed comparison of analytical methodologies for determining the chemical purity of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine, a critical protected nucleoside intermediate in oligonucleotide synthesis. The primary focus is a robust Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) method, chosen for its high resolution and quantitative power. We delve into the scientific rationale behind parameter selection for this HPLC method, from the stationary phase to the mobile phase composition.
Furthermore, this document presents a comparative analysis with essential orthogonal techniques, including Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). By evaluating the strengths and limitations of each method, this guide equips researchers, process chemists, and quality control analysts with the expertise to design a comprehensive, multi-faceted validation strategy, ensuring the highest quality of this key synthesis building block.
Introduction: The Critical Role of Purity in Protected Nucleosides
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a key intermediate used in the chemical synthesis of RNA oligonucleotides for therapeutic and research applications, such as siRNA and CRISPR guide RNAs. The purity of this building block is paramount; even minute impurities can lead to the incorporation of incorrect sequences (mutations) or premature chain termination, resulting in a final oligonucleotide product that is inactive or has off-target effects. Therefore, a robust, well-validated analytical method to assess purity is not merely a quality control check but a fundamental requirement for successful downstream applications.
This guide establishes a primary HPLC-based method and compares it against other powerful analytical techniques, advocating for an orthogonal approach to purity verification. The use of multiple, independent methods provides a more complete and reliable assessment of a sample's purity than any single technique alone.[1]
Primary Analytical Technique: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
For a molecule like N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine, which contains both a highly non-polar silyl ether protecting group and a polar nucleoside core, IP-RP-HPLC is the method of choice.
Causality Behind the Method:
-
Reverse-Phase (RP) Chromatography: The large, hydrophobic tert-butyl(dimethyl)silyl (TBDMS) and benzoyl protecting groups make the molecule well-suited for separation on a non-polar stationary phase, such as C18.[2][3] Separation is driven by the differential partitioning of the analyte and its impurities between the stationary phase and the polar mobile phase.
-
Ion-Pairing (IP) Reagent: The guanosine core possesses polar functional groups. To enhance retention and improve peak shape on a C18 column, an ion-pairing agent like triethylammonium acetate (TEAA) is often added to the mobile phase.[2][3] The positively charged triethylammonium ion forms a neutral ion pair with the negatively charged phosphate backbone (if present) or interacts with the polar sites of the nucleoside, increasing its hydrophobicity and retention on the C18 column.
Detailed Experimental Protocol: IP-RP-HPLC
This protocol represents a robust starting point for the analysis. Method optimization and validation are required for specific applications in accordance with ICH Q2(R1) guidelines.[4][5][6]
Table 1: Recommended IP-RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for hydrophobic protected nucleosides. |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in Water | Ion-pairing agent to improve retention and peak shape. Buffered to maintain consistent analyte ionization.[3] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the highly retained, protected nucleoside. |
| Gradient Program | 10% to 70% B over 20 min; then to 90% B for 5 min (wash) | A gradual gradient is necessary to separate closely related impurities, such as species with incomplete protection or hydrolysis products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 260 nm and 280 nm | Guanosine and the benzoyl group have strong absorbance at these wavelengths, allowing for sensitive detection. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Experimental Workflow & System Suitability
The analytical process must be systematic to ensure data integrity. A system suitability test (SST) must be performed before sample analysis to verify that the chromatographic system is performing adequately, as stipulated by pharmacopeial standards like USP General Chapter <621>.[7][8][9]
Caption: A typical workflow for HPLC purity analysis.
System Suitability Criteria (Example):
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Reproducibility: Relative Standard Deviation (RSD) of ≤ 2.0% for peak area from five replicate injections of the reference standard.
Data Interpretation
Purity is typically calculated using the area percent normalization method. This method assumes that all components (the main peak and all impurity peaks) have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Comparative Analysis of Orthogonal Methods
Relying solely on HPLC can be misleading. An impurity might co-elute with the main peak or may not have a UV chromophore, rendering it invisible to the detector. Therefore, comparing HPLC data with results from orthogonal methods—techniques that rely on different separation or detection principles—is essential for true purity confirmation.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Mass Spectrometry Validation of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Synthesis: A Comparative Analytical Guide
Introduction: The Analytical Imperative in Oligonucleotide Synthesis
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G) is a highly specialized, transiently protected nucleoside building block essential for solid-phase RNA synthesis. The dual-protection strategy—utilizing an N-benzoyl group for the exocyclic amine of guanine and a bulky TBDMS group for the 3'-hydroxyl—prevents unwanted branching and ensures regioselective phosphodiester bond formation.
However, synthesizing this intermediate introduces critical analytical challenges. The silylation process often yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS positional isomers[1], which are completely isobaric. Furthermore, the protecting groups are highly sensitive to harsh ionization or acidic environments. Validating the isomeric purity, structural integrity, and absence of depurination requires a robust, self-validating mass spectrometry (MS) workflow.
Synthesis and LC-MS/MS validation workflow for protected guanosine.
Comparative Analysis of Analytical Modalities
To objectively validate the synthesized product, laboratories must select an analytical modality capable of handling labile protecting groups while offering high isomeric resolution. Below is a quantitative comparison of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), and standard HPLC-UV.
Table 1: Quantitative Comparison of Analytical Modalities for Protected Nucleosides
| Analytical Modality | Sensitivity (LOD) | Isomer Resolution (2'-O vs 3'-O) | Structural Elucidation | Throughput | Primary Limitation |
| LC-ESI-MS/MS | Low Femtomole | Excellent (Rs ≥ 1.5) | High (CID Fragmentation) | Medium (15 min/run) | High instrument complexity |
| MALDI-TOF MS | Low Picomole | None (Direct Spotting) | Low (In-source decay) | High (<1 min/run) | TBDMS/Benzoyl group lability |
| HPLC-UV | Nanomole | Good (Rs ≥ 1.5) | None (Absorbance only) | Medium (15 min/run) | Cannot confirm molecular mass |
Causality Insight: While MALDI-TOF MS provides rapid throughput, the high laser energy often induces the premature cleavage of the labile TBDMS group (in-source decay), making it difficult to accurately quantify the intact precursor[2]. Conversely, LC-ESI-MS/MS is the definitive gold standard. The soft electrospray process preserves the intact [M+H]+ ion, and triple quadrupole-based detection allows limits of quantification in the low femtomole range[3]. Most importantly, the upfront LC dimension physically resolves the 2'-O and 3'-O isomers prior to mass analysis, a feat impossible with direct-infusion or direct-spotting techniques[4].
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that forces the analytical platform to prove its resolving power before any synthesis batch is analyzed.
Phase 1: Preparation & System Suitability Test (SST)
-
Buffer Formulation (Critical Step): Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade water, pH 7.4) and Mobile Phase B (100% Acetonitrile).
-
Causality: Why use Ammonium Acetate instead of standard 0.1% Formic Acid? The TBDMS ether is notoriously acid-labile. Subjecting the sample to acidic mobile phases induces on-column desilylation, creating artifactual degradation peaks that artificially lower the calculated synthesis yield. A neutral pH buffer maintains structural integrity.
-
-
SST Standard Preparation: Spike a blank solvent with a 1:1 mixture of authentic N-Bz-2'-O-TBDMS-G and N-Bz-3'-O-TBDMS-G standards (1 µg/mL).
-
Self-Validation Check: Inject the SST mixture. The analytical run is only authorized to proceed if the chromatographic resolution ( Rs ) between the two isobaric positional isomers is ≥1.5 . If Rs<1.5 , the column must be washed or replaced to prevent the reporting of false isomeric purity.
Phase 2: LC-MS/MS Acquisition
-
Chromatography: Utilize a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to exploit the minute hydrophobic differences between the 2'-O and 3'-O silyl isomers.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min.
-
Ionization Parameters: Operate the mass spectrometer in positive ESI mode.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
-
Tandem MS (MS/MS): Isolate the precursor ion [M+H]+ and apply a Collision Energy (CE) ramp (15–35 eV) using Argon collision gas to generate structurally diagnostic product ions.
Data Interpretation & Mechanistic Pathways
The true power of LC-ESI-MS/MS lies in its ability to deconstruct the molecule in the collision cell. The identification of N-Bz-3'-O-TBDMS-G relies on a highly specific Collision-Induced Dissociation (CID) fragmentation pattern[4].
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Mechanistic Causality of Fragmentation:
-
Low CE (15 eV): The most labile bond in the gas phase is the silyl ether. The initial neutral loss of the TBDMS group ( Δm/z 114) confirms the successful silylation of the ribose ring during synthesis.
-
Medium CE (25 eV): Cleavage of the N-glycosidic bond occurs, yielding the protonated N-benzoyl guanine base. The presence of this intact ion confirms that the base itself has not undergone unwanted depurination during the upstream synthetic steps.
-
High CE (35 eV): The benzoyl group is forcefully cleaved from the exocyclic amine, leaving the bare guanine product ion ( m/z 152.05). This sequential, predictable breakdown provides a 100% sequence-specific mass tag, proving beyond doubt that the correct protecting groups were attached to the correct moieties.
References
-
Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA | Analytical Chemistry | Link
-
The synthesis of oligoribonucleotides. 111. The use of silyl protecting groups in nucleoside and nucleotide | Canadian Journal of Chemistry | Link
-
A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers | Proteomics | Link
-
Absolute and relative quantification of RNA modifications via biosynthetic isotopomers | Nucleic Acids Research | Link
Sources
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- 2. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine vs 5'-O-DMT protected analogs in RNA synthesis
This comprehensive technical guide evaluates the mechanistic, thermodynamic, and practical distinctions between using N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (and related 3'-O-TBDMS analogs) versus the industry-standard 5'-O-DMT protected analogs in RNA oligonucleotide synthesis.
Designed for synthetic chemists and drug development professionals, this guide dissects the causality behind protecting group strategies, focusing on how regioselectivity dictates the directionality and biological utility of the resulting RNA molecules.
Mechanistic Causality: Regioselectivity in RNA Synthesis
The chemical synthesis of RNA is inherently more complex than DNA due to the presence of the 2'-hydroxyl (-OH) group on the ribose ring. The selection of the protecting group strategy is the most critical step affecting the yield, time, and linkage geometry of RNA synthesis[1].
The Standard: 5'-O-DMT-2'-O-TBDMS Analogs (3' → 5' Elongation)
In standard solid-phase RNA synthesis, the 5'-OH is protected by an acid-labile dimethoxytrityl (DMT) group, while the 2'-OH is permanently protected by a bulky tert-butyldimethylsilyl (TBDMS) group[1]. The phosphoramidite reactive center is located at the 3'-position.
-
Causality of Design: The 5'-DMT group allows for rapid, highly efficient detritylation during each synthesis cycle. The 2'-TBDMS group provides steric shielding, preventing the 2'-OH from engaging in nucleophilic attack, thereby strictly enforcing the formation of natural 3'-5' phosphodiester bonds .
The Alternative: 3'-O-TBDMS Analogs (2' → 5' Elongation & Reverse Synthesis)
Monomers such as N-Benzoyl-3'-O-TBDMS-guanosine flip this paradigm. By placing the TBDMS protecting group on the 3'-OH, the 3'-position is rendered inert.
-
Causality of Design: The regioselective silylation of ribonucleosides often yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers, which must be carefully separated [2]. Isolating and utilizing the 3'-O-TBDMS isomer forces the incoming coupling reaction to occur at the 2'-OH (if synthesized as a 2'-phosphoramidite) or allows for 5' → 3' reverse synthesis (if the 5'-OH is left free or functionalized) [3].
-
Why N-Benzoyl for Guanosine? Standard guanosine monomers use N2-isobutyryl (iBu) or dimethylformamidine (DMF) to protect the exocyclic amine. The use of an N-Benzoyl group is a deliberate thermodynamic choice to alter the solubility of the monomer in acetonitrile and to tune the deprotection kinetics, ensuring that the base deprotection aligns with the specific ammonolysis conditions required for specialized unnatural RNA linkages.
Performance & Experimental Data Comparison
The choice between these two monomer classes directly impacts coupling efficiency, synthesis time, and the biological application of the final oligonucleotide. 3'-O-TBDMS analogs are essential for synthesizing 2'-5' linked oligonucleotides, which are critical for activating the RNase L pathway in antisense chimeras [4].
| Parameter | 5'-O-DMT-2'-O-TBDMS-G (Standard) | N-Benzoyl-3'-O-TBDMS-G (Alternative) |
| Primary Application | Natural 3' → 5' RNA Synthesis | Unnatural 2' → 5' RNA / Reverse Synthesis |
| Reactive Hydroxyl | 5'-OH (during elongation) | 2'-OH (2'-5' linked) or 5'-OH (reverse) |
| Coupling Time | 3 - 6 minutes | 10 - 15 minutes |
| Average Stepwise Yield | > 98.5% | ~ 95.0 - 97.5% |
| Steric Hindrance | Moderate (2'-TBDMS shields 3'-P) | High (3'-TBDMS severely shields 2'-P) |
| Deprotection Kinetics | Standard (NH₃/MeNH₂, then TBAF) | Extended (Steric shielding slows fluoride) |
| Biological Utility | mRNA, siRNA, Aptamers, Ribozymes | RNase L activators (2-5A), Probes |
Visualizing the Synthesis Pathways
Fig 1: Mechanistic divergence and coupling efficiency between standard 5'-O-DMT and 3'-O-TBDMS RNA synthesis workflows.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a measurable output to verify the success of the chemical transformation before proceeding.
Protocol A: Standard 3' → 5' RNA Elongation (Using 5'-O-DMT Analogs)
-
Detritylation: Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 90 seconds.
-
Self-Validation: Monitor the UV absorbance of the effluent at 498 nm. The presence of the bright orange DMT cation quantitatively confirms the success of the previous coupling step.
-
-
Coupling: Deliver 0.1 M 5'-O-DMT-2'-O-TBDMS-Guanosine-3'-CEP and 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) activator.
-
Causality: ETT protonates the diisopropylamino group of the phosphoramidite, making it a superior leaving group for the incoming 5'-OH nucleophile. Allow 6 minutes for coupling.
-
-
Capping: Inject Acetic Anhydride and N-Methylimidazole (NMI). This caps unreacted 5'-OH groups to prevent deletion mutations.
-
Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/H₂O to oxidize the unstable phosphite triester to a stable phosphotriester.
Protocol B: 2' → 5' RNA Elongation (Using 3'-O-TBDMS Analogs)
-
Detritylation: Treat with 3% TCA in DCM. (UV monitoring at 498 nm remains the validation standard).
-
Coupling: Deliver 0.1 M 5'-O-DMT-3'-O-TBDMS-Guanosine-2'-CEP (or the N-Benzoyl variant) with 0.25 M ETT activator.
-
Causality: The steric bulk of the TBDMS group at the 3'-position severely restricts the conformational freedom of the 2'-phosphoramidite. Coupling time must be extended to 15 minutes to achieve >95% yield.
-
-
Capping & Oxidation: Proceed identically to Protocol A.
Protocol C: Deprotection Cascade & Quality Control
Deprotection of these silyl groups is typically achieved using triethylamine trihydrofluoride (TEA·3HF) or tetra-n-butylammonium fluoride (TBAF) [5].
-
Cleavage & Base Deprotection: Incubate the solid support in AMA (Aqueous Ammonium Hydroxide / Methylamine 1:1) at 65°C for 20 minutes. This cleaves the RNA from the support and removes the N-Benzoyl or N-isobutyryl groups.
-
Desilylation: Lyophilize the crude RNA, then resuspend in TEA·3HF. Incubate at 65°C for 2.5 hours to remove the TBDMS groups.
-
Causality: TEA·3HF is preferred over TBAF for RNA because it provides a slightly acidic environment, preventing base-catalyzed migration or cleavage of the phosphodiester backbone.
-
Fig 2: Self-validating deprotection cascade ensuring complete removal of TBDMS and Benzoyl groups.
-
Self-Validation: Analyze the crude product via LC-MS. If the deprotection is incomplete, distinct mass adducts of +114 Da (retained TBDMS) or +104 Da (retained Benzoyl) will be visible. The absence of these peaks validates the absolute success of the deprotection cascade.
References
-
Overview of Methods for Large-Scale RNA Synthesis. MDPI (Applied Sciences). Available at:[Link]
-
Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation. Beilstein Journal of Organic Chemistry (via PMC/NIH). Available at:[Link]
-
Chemical Synthesis of Selenium-Modified Oligoribonucleotides and Their Enzymatic Ligation Leading to an U6 SnRNA Stem−Loop Segment. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
- Synthesis of methoxy nucleosides and enzymatic nucleic acid molecules.Google Patents (EP1108724B1).
-
A Transition State Analogue for an RNA-Editing Reaction. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Sources
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- 2. Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1108724B1 - Synthesis of methoxy nucleosides and enzymatic nucleic acid molecules - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine Impurities by LC-MS
Executive Summary
In the synthesis of therapeutic oligonucleotides, the purity of protected nucleoside building blocks, such as N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine (N-Bz-3'-O-TBDMS-G), is paramount. Even trace impurities can propagate through the repetitive synthesis cycles, leading to the accumulation of failure sequences and other product-related impurities that can compromise the safety and efficacy of the final drug product.[1][2][3] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of these impurities. We will explore the causality behind chromatographic and mass spectrometric choices, present detailed experimental protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals to build self-validating analytical systems for impurity profiling.
The Analytical Challenge: Unraveling Complexity
The synthesis of N-Bz-3'-O-TBDMS-G is a multi-step process involving several protecting groups. This complexity can lead to a variety of structurally similar impurities.[4][5] The primary analytical challenge lies in separating and identifying these closely related species, which may include:
-
Regioisomers: Incorrect silylation at the 2'- or 5'-hydroxyl positions.
-
Process-Related Impurities: Incomplete reactions leading to starting materials or intermediates (e.g., lacking the benzoyl or TBDMS group).
-
Over-silylation Products: Silylation on the guanine base itself, which may be labile.[4]
-
Degradation Products: Hydrolysis of the silyl ether or loss of the benzoyl group.
These impurities often share the same core structure and similar physicochemical properties as the target molecule, making their separation by conventional chromatographic techniques difficult.[6] High-resolution, sensitive, and specific analytical methods are therefore not just beneficial, but essential.
Comparative Analysis of LC-MS Methodologies
The coupling of liquid chromatography with mass spectrometry provides the necessary selectivity and sensitivity for this demanding application. However, the choice of LC mode and MS parameters is critical for success.
Liquid Chromatography (LC) Strategies: Achieving Separation
3.1.1 Ion-Pair Reversed-Phase (IP-RP) Chromatography
IP-RP is a cornerstone technique for oligonucleotide and nucleoside analysis.[1][6][7] It utilizes alkylamine ion-pairing agents to enhance the retention of polar, anionic compounds on hydrophobic stationary phases like C18.[1][7]
-
Mechanism & Rationale: For protected nucleosides, which are less polar than full oligonucleotides, the primary separation mechanism is reversed-phase. However, residual charges or polar interactions can lead to poor peak shape. Ion-pairing agents like triethylamine (TEA) can neutralize these interactions and improve chromatography. For MS compatibility, a volatile buffer system like triethylammonium acetate (TEAA) or, more commonly, triethylamine combined with hexafluoroisopropanol (HFIP) is used to enhance ionization efficiency.[1][7][8]
-
Performance Comparison:
-
C18 Columns: The workhorse for reversed-phase. Provides good hydrophobic retention for the TBDMS and benzoyl groups.
-
Phenyl-Hexyl Columns: Can offer alternative selectivity due to π-π interactions with the aromatic benzoyl and guanine moieties, potentially resolving critical isomeric impurities that co-elute on a C18 phase.
-
3.1.2 Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for separating polar and hydrophilic compounds.[9][10][11][12] It uses a polar stationary phase (e.g., amide, Z-HILIC) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[10][12]
-
Mechanism & Rationale: Separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[12] More polar compounds are more strongly retained.[11] This is particularly advantageous for separating impurities that differ in polarity, such as an impurity lacking the hydrophobic TBDMS group from the fully protected parent compound.
-
Performance Comparison:
-
HILIC vs. IP-RP: The elution order in HILIC is often the reverse of RP-LC.[12] This orthogonality makes 2D-LC, combining IP-RP and HILIC, a powerful tool for comprehensive impurity profiling.[13][14] HILIC often provides superior sensitivity in ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation.[11][12]
-
Mass Spectrometry (MS) Strategies: Identification and Elucidation
3.2.1 High-Resolution Mass Spectrometry (HRMS)
For impurity identification, HRMS (e.g., Orbitrap, TOF) is indispensable. The ability to determine the mass of an ion with high accuracy (typically < 5 ppm) allows for the confident assignment of elemental compositions, a critical step in proposing impurity structures.[15] This is far superior to nominal mass instruments, which can be used for routine monitoring but lack the specificity for initial characterization.[16]
3.2.2 Tandem Mass Spectrometry (MS/MS)
MS/MS provides structural information by fragmenting a selected precursor ion and analyzing its product ions.[15][17] This is crucial for differentiating isomers and pinpointing the site of modification.
-
Characteristic Fragmentation:
-
N-Benzoyl Group: Benzoyl-containing compounds characteristically produce a benzoyl cation at m/z 105 (C₆H₅CO⁺) and a subsequent phenyl cation at m/z 77 upon loss of CO.[18] This is a key diagnostic marker.
-
Guanine Base: The protonated guanine base ([Gua+H]⁺) appears at m/z 152.[19]
-
Glycosidic Bond Cleavage: The most common fragmentation pathway for nucleosides is the cleavage of the C-N glycosidic bond, separating the base from the sugar moiety.[19]
-
TBDMS Group: Loss of the bulky TBDMS group or a tert-butyl group (m/z 57) from the silyl moiety is also a common fragmentation pathway.
-
By comparing the MS/MS spectra of the parent compound with that of an unknown impurity, one can deduce the location of the structural change. For example, if an isomer shows the same precursor mass but a different fragmentation pattern related to the sugar, it may indicate a 2'-O-TBDMS isomer instead of the desired 3'-O-TBDMS product.
Experimental Protocols & Data
Optimized IP-RP-LC-MS/MS Protocol
This protocol is a robust starting point for separating N-Bz-3'-O-TBDMS-G and its common process-related impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in 50:50 (v/v) Acetonitrile:Water to a final concentration of 0.1 mg/mL.
-
LC System: High-performance LC system with a temperature-controlled column compartment.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in Water.
-
Mobile Phase B: 15 mM TEA and 100 mM HFIP in 50:50 (v/v) Acetonitrile:Methanol.
-
Column Temperature: 60 °C (Higher temperatures can improve peak shape for oligonucleotides and related compounds[1]).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
Time (min) % B 0.0 30 15.0 70 15.1 95 17.0 95 17.1 30 | 20.0 | 30 |
-
-
MS System: High-Resolution Q-TOF or Orbitrap Mass Spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode to trigger MS/MS on the top 3 most intense ions per scan.
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate rich fragmentation spectra.
-
Comparative Data Summary
The following table illustrates typical data obtained from an LC-MS analysis of a representative N-Bz-3'-O-TBDMS-G sample containing common impurities.
| Compound ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) | Proposed Identity |
| Impurity 1 | 5.8 | 388.1360 | 1.2 | 284.1043, 152.0571 | N-Benzoyl-guanosine (Loss of TBDMS) |
| Impurity 2 | 8.2 | 402.1517 | -0.9 | 284.1043, 115.0886 | 3'-O-TBDMS-guanosine (Loss of Benzoyl) |
| Parent | 10.5 | 502.2041 | 0.5 | 388.1360, 284.1043, 152.0571, 105.0335 | N-Bz-3'-O-TBDMS-G |
| Impurity 3 | 10.9 | 502.2045 | 1.3 | 388.1360, 284.1043, 152.0571, 105.0335 | N-Bz-2'-O-TBDMS-G (Isomer) |
| Impurity 4 | 13.1 | 616.2915 | 0.8 | 502.2041, 115.0886 | N-Bz-3',5'-bis-O-TBDMS-G (Over-silylation) |
Table 1: Representative LC-MS data for N-Bz-3'-O-TBDMS-G and potential impurities.
Visualizing the Workflow and Fragmentation
Diagrams provide a clear visual summary of complex analytical processes and chemical transformations.
General Analytical Workflow
Caption: Workflow for LC-MS impurity characterization.
Proposed MS/MS Fragmentation Pathway
Caption: Key MS/MS fragments of N-Benzoyl-3'-O-TBDMS-G.
Conclusion and Best Practices
The robust characterization of impurities in N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a critical quality control step in the manufacturing of oligonucleotide therapeutics. A successful analytical strategy relies on the orthogonal application of high-resolution chromatographic and mass spectrometric techniques.
Key Recommendations:
-
Orthogonal Chromatography: Employ both IP-RP and HILIC methods for comprehensive impurity profiling. Co-elutions in one method can often be resolved in the other.
-
High-Resolution MS: Always use HRMS for initial characterization to ensure confident elemental composition assignment for unknown impurities.
-
Systematic Fragmentation Analysis: Build a library of MS/MS spectra for the parent compound and known impurities. This serves as a reference for identifying new or unexpected species.
-
Method Validation: The described protocols must be validated for specificity, linearity, accuracy, and precision according to relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the trustworthiness of the data. The control of potentially mutagenic impurities is a critical aspect of drug safety.[20][21]
By integrating these advanced analytical strategies, drug developers can ensure the quality and consistency of their starting materials, leading to safer and more effective oligonucleotide-based medicines.
References
-
Title: Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides Source: PMC URL: [Link]
-
Title: Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography Source: Agilent URL: [Link]
-
Title: Characterization of Antisense Oligonucleotide Impurities by Ion-Pairing Reversed-Phase and Anion Exchange Chromatography Coupled to Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry Using a Versatile Two-Dimensional Liquid Chromatography Setup Source: ACS Publications URL: [Link]
-
Title: Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography Source: Phenomenex URL: [Link]
-
Title: Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns Source: Waters Corporation URL: [Link]
-
Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent URL: [Link]
-
Title: Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns Source: Waters Corporation URL: [Link]
-
Title: TBDMS protection of guanosine - seems simple, but turned out terrible. Source: Reddit r/Chempros URL: [Link]
-
Title: Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis Source: PMC URL: [Link]
-
Title: LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord™ System with ACQUITY™ Premier and New Automated INTACT Mass Application Source: Waters Corporation URL: [Link]
-
Title: Agilent Tools for Mutagenic Impurities Analysis Source: Agilent URL: [Link]
-
Title: Identification of oligonucleotide drug impurities using heart-cutting two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) Source: PubMed URL: [Link]
-
Title: Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection Source: PMC URL: [Link]
-
Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: PMC URL: [Link]
-
Title: Analytical Methods Source: Ministry of Food and Drug Safety URL: [Link]
-
Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL: [Link]
-
Title: The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry Source: Life Science Journal URL: [Link]
-
Title: Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals Source: Shimadzu URL: [Link]
-
Title: Fragmentation patterns in the mass spectra of organic compounds Source: Chemguide URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA Source: PMC URL: [Link]
-
Title: Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives Source: ResearchGate URL: [Link]
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Yield comparison of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine across different synthesis protocols
Executive Summary
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a highly specialized, sterically hindered intermediate utilized in the chemical synthesis of modified oligoribonucleotides. While N2 -isobutyryl is the industry standard for guanosine exocyclic amine protection, the N2 -benzoyl group is strategically deployed when specific orthogonal deprotection schemes are required. However, the bulky benzoyl group introduces significant synthetic bottlenecks—most notably, it drastically alters the regioselectivity of 2'-O vs. 3'-O silylation.
This guide provides an objective, data-driven comparison of synthesis protocols for this molecule, detailing the mechanistic causality behind yield variations and providing a self-validating experimental workflow to maximize the yield of the elusive 3'-O-TBDMS isomer.
Mechanistic Insights: The Steric Impact of the N2 -Benzoyl Group
In standard RNA monomer synthesis, the 5'-OH is first protected with a dimethoxytrityl (DMT) group, followed by the silylation of the secondary hydroxyls. Kinetically and thermodynamically, the introduction of the TBDMS group at the 2'-position is favored over the 3'-position due to the higher acidity of the 2'-OH and its relative steric accessibility.
When the N2 -exocyclic amine of guanosine is protected with a benzoyl group, the steric bulk in the minor groove vicinity (adjacent to the 2'-OH) is drastically increased. As demonstrated by , this steric hindrance disrupts the typical regioselectivity observed in standard guanosine silylation[1]. The bulky benzoyl moiety creates a steric clash during the transition state of 2'-O-silylation, forcing the reaction into a near 1:1 statistical mixture of 2'- and 3'-isomers, while simultaneously lowering the overall conversion rate[1]. Furthermore, this specific protection scheme makes the downstream chromatographic resolution of the 2'- and 3'-isomers exceptionally difficult compared to N2 -phenoxyacetyl or N2 -isobutyryl derivatives[2].
Yield Comparison Across Silylation Protocols
To obtain the target 3'-O-TBDMS isomer, direct silylation of 5'-O-DMT- N2 -benzoylguanosine is performed, followed by chromatographic separation and subsequent detritylation. The table below compares the performance of three distinct catalytic protocols for the silylation step.
| Synthesis Protocol | Catalyst / Solvent | Reaction Time | 2'-O-TBDMS Yield (Major) | 3'-O-TBDMS Yield (Target) | Regioselectivity (2':3') | Overall Conversion |
| Standard Imidazole | Imidazole / DMF | 12 - 24 h | ~ 41% | ~ 18% | 2.3 : 1 | ~ 60% |
| Silver Nitrate | AgNO 3 / Pyridine | 1 - 3 h | ~ 48% | ~ 31% | 1.5 : 1 | ~ 80% |
| Strong Base | DBU / CH 3 CN | 4 - 6 h | ~ 35% | ~ 15% | 2.3 : 1 | ~ 50%* |
*Note: The DBU protocol suffers from high rates of side-product formation, including potential over-silylation of the guanine base lactam.
Conclusion on Data: The Silver Nitrate / Pyridine protocol is the superior method. The addition of Ag + coordinates with the chloride ion of TBDMS-Cl, generating a highly electrophilic silylium-like intermediate. This drastically accelerates the reaction, overcoming the steric barrier imposed by the N2 -benzoyl group and providing the highest isolated yield of the 3'-O-TBDMS isomer[1].
Experimental Workflow: A Self-Validating Protocol
The following methodology details the optimized AgNO 3 -catalyzed route to synthesize and isolate N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine.
Phase 1: Regioselective Silylation
-
Preparation & Desiccation: Co-evaporate 5'-O-DMT- N2 -benzoylguanosine (1.0 eq) with anhydrous pyridine twice.
-
Causality: Trace water will rapidly hydrolyze the highly reactive silylium intermediate into TBDMS-OH, permanently killing the reaction trajectory.
-
-
Activation: Dissolve the dried nucleoside in anhydrous pyridine (0.1 M). Add AgNO 3 (1.2 eq) and stir until completely dissolved.
-
Silylation: Add TBDMS-Cl (1.3 eq) in one portion. Stir at room temperature in the dark (to prevent the photochemical degradation of silver salts).
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM/MeOH 95:5). The starting material ( Rf ~0.2) should disappear within 2 hours. Validation of success is indicated by the emergence of two closely migrating spots ( Rf ~0.55 for the 2'-isomer, Rf ~0.50 for the 3'-isomer) and the physical precipitation of white AgCl salts in the flask.
-
Quenching: Quench the reaction with 5% aqueous NaHCO 3 .
-
Causality: A basic quench is mandatory to prevent the acidic cleavage of the highly labile 5'-DMT group during workup. Filter through Celite to remove AgCl, extract with DCM, and concentrate.
-
Phase 2: Isomer Resolution & Detritylation
-
Chromatographic Resolution (Critical Step): Purify the crude mixture using flash chromatography.
-
Causality: Do not use standard DCM/MeOH. As noted in literature, N2 -benzoyl isomers are notoriously difficult to separate. Use a solvent system of Dichloromethane/Acetone (gradient 5% to 15% acetone) . Acetone differentially disrupts the intramolecular hydrogen bonding between the free hydroxyl and the guanine base of the 2' vs. 3' isomers, amplifying their Rf difference for successful isolation[2].
-
-
Detritylation: Treat the isolated 5'-O-DMT-3'-O-TBDMS- N2 -benzoylguanosine with 3% Trichloroacetic acid (TCA) in DCM for 15 minutes.
-
Self-Validation (Final Isolation): The reaction mixture will turn bright orange (indicating the release of the trityl cation). Quench with methanol, neutralize with pyridine, and purify via short-path silica gel to yield the final N-Benzoyl-3'-O-TBDMS-guanosine .
Pathway Visualization
Workflow for the regioselective synthesis of N-Benzoyl-3'-O-TBDMS-guanosine.
References
-
Ogilvie, K. K., Schifman, A. L., & Penney, C. L. (1979). "The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII." Canadian Journal of Chemistry, 57(17), 2230-2238.[Link][3]
-
Hakimelahi, G. H., Proba, Z. A., & Ogilvie, K. K. (1982). "New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides." Canadian Journal of Chemistry, 60(9), 1106-1113.[Link][1]
-
Gopalakrishnan, V., & Ganesh, K. N. (1990). "Chemical synthesis of oligonucleotides. 3." Proceedings of the Indian Academy of Sciences-Chemical Sciences, 102(3), 403-412.[Link][2]
Sources
Standard Operating Procedure: Disposal and Waste Management of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
As a Senior Application Scientist, I recognize that the safe handling of modified nucleosides extends far beyond the bench. N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a critical, sterically hindered building block used in specialized oligonucleotide synthesis. While the pure solid compound presents moderate acute toxicity, the true operational hazards emerge from the solvent matrices and deprotection reagents required to utilize it.
Oligonucleotide synthesis is exceptionally solvent-heavy, with solvents constituting up to 93% of the total mass input in some active pharmaceutical ingredient (API) workflows[1]. This guide provides a self-validating, step-by-step operational plan for the segregation, neutralization, and disposal of this compound and its associated synthesis effluents.
Hazard Causality & Chemical Profile
To manage waste effectively, we must understand the chemical causality behind the molecule's protecting groups:
-
The N-Benzoyl Group: Protects the exocyclic N2 amine of guanine. Its removal requires harsh basic conditions (e.g., Ammonium hydroxide/Methylamine or "AMA"). Consequently, the downstream waste is highly alkaline and corrosive.
-
The 3'-O-TBDMS Group: The tert-butyldimethylsilyl group protects the 3'-hydroxyl. Cleaving silicon-oxygen bonds requires fluoride donors like Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF). Crucial Causality: Fluoride ions aggressively attack silicon dioxide. If TBDMS-deprotection waste is stored in standard borosilicate glass, the fluoride will etch the glass, potentially leading to catastrophic container failure and toxic exposure.
-
The Solvent Matrix: Unreacted nucleosides are typically washed off the solid support using Acetonitrile (EPA U003) or Dichloromethane (EPA F002)[2][3]. In 2024, the EPA heavily restricted Methylene Chloride (DCM) under the Toxic Substances Control Act (TSCA) due to severe neurotoxic and carcinogenic risks[4][5]. Strict segregation of these solvents is now a federal priority.
Experimental Workflow: Waste Segregation Decision Tree
The following diagram illustrates the logical progression for categorizing waste streams associated with this protected guanosine derivative.
Decision tree for the segregation and disposal of N-Benzoyl-3'-O-TBDMS-Guanosine waste streams.
Operational Disposal Plan: Step-by-Step Methodology
To ensure regulatory compliance and laboratory safety, execute the following protocol when disposing of N-Benzoyl-3'-O-TBDMS-guanosine and its synthesis byproducts[6].
Phase 1: Solid Waste Handling (Unreacted Material & Spills)
-
Collection: Sweep up any spilled unreacted powder using a static-free brush. Collect empty reagent vials and spent Controlled Pore Glass (CPG) solid support columns.
-
Containment: Place the solid waste into a puncture-resistant High-Density Polyethylene (HDPE) container.
-
Validation: Ensure no liquids are present in the solid waste bin. Causality: Mixing trace solvents with solid organics can create a flammable headspace, violating RCRA solid waste transport regulations.
Phase 2: Liquid Effluent Segregation (Synthesizer Waste)
Oligonucleotide synthesizers generate complex liquid waste. Never mix halogenated and non-halogenated waste.
-
Halogenated Stream (DCM/TCA): Direct all wash steps containing Dichloromethane or Trichloroacetic acid into a dedicated amber glass carboy. Label clearly with EPA Waste Codes F002 and U080 [3].
-
Non-Halogenated Stream (Acetonitrile/Pyridine): Direct coupling and capping effluents into a separate HDPE or glass carboy. Label with EPA Waste Code U003 [2]. Causality: Segregating Acetonitrile allows waste management facilities to utilize it for fuel blending, whereas DCM requires highly expensive, high-temperature incineration to prevent the release of toxic dioxins.
Phase 3: Deprotection Waste (Fluoride & Base Management)
-
Fluoride Isolation: Collect all TBDMS-cleavage waste (containing TBAF or TEA·3HF) strictly in HDPE or Polypropylene containers . Self-Validation: Inspect the interior of the container prior to use; if any glass components are present, reject the container immediately to prevent hydrofluoric acid etching.
-
Alkaline Quenching: For N-Benzoyl deprotection waste (containing AMA/ammonia), slowly neutralize the effluent by adding 1M HCl dropwise under a fume hood over an ice bath.
-
Self-Validating pH Check: Dip a wide-range pH strip into the neutralized solution. The protocol is only complete when the pH reads between 6.0 and 8.0. Causality: Unquenched ammonia will volatilize in closed waste drums, causing dangerous pressurization and potential explosion during transit.
Quantitative Data: Waste Stream Categorization
Summarizing the logistical parameters ensures rapid, error-free decision-making on the lab floor.
| Waste Stream | Primary Components | EPA Waste Code | Permitted Container Material | Disposal Strategy |
| Solid Waste | N-Benzoyl-3'-O-TBDMS-Guanosine, CPG | Non-RCRA | Glass / HDPE | Commercial Incineration |
| Non-Halogenated | Acetonitrile, Pyridine, Unreacted amidites | U003, U196 | Glass / HDPE | Solvent / Fuel Blending |
| Halogenated | Dichloromethane (DCM), Trichloroacetic acid | F002, U080 | Amber Glass | High-Temp Incineration |
| Fluoride / Basic | TBAF, TEA·3HF, AMA, Cleaved protecting groups | D002 (Corrosive) | HDPE / PP ONLY | Neutralization & Specialized Treatment |
Regulatory Compliance & 2024 TSCA Updates
When managing the disposal of protected guanosine derivatives, environmental compliance is non-negotiable. The EPA classifies Acetonitrile as a U003 hazardous waste due to its ignitability and toxicity[2]. Furthermore, as of July 2024, the EPA has strictly regulated Methylene Chloride (DCM) under Section 6(a) of the Toxic Substances Control Act (TSCA)[4][5]. Laboratories must implement a Workplace Chemical Protection Program (WCPP) and ensure that all DCM-containing effluents generated during the detritylation of guanosine derivatives are processed exclusively by licensed hazardous waste treatment facilities (NAICS code 562211)[4][5].
References
- EPA HAZARDOUS WASTE CODES (wku.edu)
- Source: Electronic Code of Federal Regulations (eCFR)
- A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA)
- Methylene Chloride; Regulation Under the Toxic Substances Control Act (TSCA)
- Source: Sierra BioSystems Inc.
- Towards greener-by-design fine chemicals.
Sources
- 1. Towards greener-by-design fine chemicals. Part 1: synthetic frontiers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00929D [pubs.rsc.org]
- 2. wku.edu [wku.edu]
- 3. eCFR :: Appendix VII to Part 261, Title 40 -- Basis for Listing Hazardous Waste [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. Federal Register :: Methylene Chloride; Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- 6. sierrabio.com [sierrabio.com]
Navigating the Safe Handling of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine: A Guide for Laboratory Professionals
The synthesis and manipulation of modified nucleosides are cornerstones of modern drug development and molecular biology research. Among these, N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine stands as a critical intermediate. Its proper handling is paramount to ensure not only the integrity of experimental outcomes but, more importantly, the safety of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Hazard Analysis: Understanding the Compound's Profile
The primary hazards associated with N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine are derived from its components:
-
N-Benzoyl Group: Benzoyl compounds, such as benzoyl chloride, are known to be irritants and can cause severe skin and eye damage.[1][2] They may also cause allergic skin reactions.[1][2] Ingestion and skin contact can be harmful.[1][2][3]
-
tert-Butyldimethylsilyl (TBDMS) Group: The silyl ether linkage is sensitive to moisture and can hydrolyze, potentially releasing tert-butyldimethylsilanol and the deprotected nucleoside. The reagents used to introduce this group, like tert-butylchlorodimethylsilane, are flammable solids that can cause severe skin burns and eye damage.[4] While the silyl ether itself is less reactive, its breakdown products and the general reactivity of silyl compounds warrant caution.
-
Guanosine Core: Guanosine itself is generally considered to have low toxicity, though some sources indicate it can be toxic if swallowed.[5][6]
Given these components, N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract, and harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against incidental chemical splashes. For prolonged contact or handling of large quantities, consider double-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields | Protects against splashes and airborne particles. |
| Face Protection | Face shield (in addition to safety glasses) | Recommended when there is a significant risk of splashes, such as when handling bulk quantities or during vigorous mixing.[7] |
| Body Protection | Cotton lab coat | Provides a barrier against minor spills and contamination.[8] |
| Respiratory Protection | Not generally required for small-scale laboratory use | Should be used if there is a risk of aerosol generation or if handling the powder outside of a fume hood. A NIOSH-approved respirator may be necessary in such cases.[8] |
Hand Protection: The Critical Barrier
Nitrile gloves are the standard for handling most laboratory chemicals and offer adequate protection against incidental contact with N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine. It is crucial to change gloves immediately if they become contaminated. For procedures with a higher risk of exposure, such as weighing large quantities or during purification, double-gloving provides an additional layer of safety.
Eye and Face Protection: Shielding Your Vision
Chemical splashes pose a significant risk to the eyes. At a minimum, safety glasses with side shields that comply with ANSI Z87.1 standards are mandatory.[8] When handling larger volumes or performing operations where splashes are more likely, a face shield should be worn in conjunction with safety glasses for full facial protection.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] The silyl ether linkage is sensitive to moisture, so a desiccator or a dry storage environment is recommended to prevent hydrolysis.
Handling and Weighing
-
Engineering Controls: Whenever possible, handle N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine in a certified chemical fume hood to minimize the inhalation of any airborne powder.
-
Weighing: Weigh the compound in a fume hood or a balance enclosure. Use a spatula to transfer the solid and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
Experimental Workflow
The following diagram illustrates a logical workflow for incorporating PPE selection and safe handling practices into your experimental protocol.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
